2-Fluoropyridine-3-boronic acid pinacol ester
Description
The exact mass of the compound 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-14-9(8)13/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOZFGQOPNTVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476866 | |
| Record name | 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452972-14-4 | |
| Record name | 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452972-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoropyridine-3-boronic acid pinacol ester: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 2-Fluoropyridine-3-boronic acid pinacol ester. This versatile reagent is of significant interest in the fields of medicinal chemistry and materials science due to its utility in the synthesis of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.
Core Chemical Properties
This compound is a solid organoboron compound. The presence of a fluorine atom on the pyridine ring can influence the electronic properties of the molecule, potentially enhancing biological activity and modulating physicochemical characteristics in derivative compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 452972-14-4 | [1] |
| Molecular Formula | C₁₁H₁₅BFNO₂ | [1] |
| Molecular Weight | 223.06 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 42-45 °C | [2] |
| Purity | ≥95% | [2] |
Solubility and Stability
Solubility: this compound is generally soluble in polar organic solvents. While specific quantitative data is limited, esterification with pinacol generally enhances solubility in a range of organic solvents compared to the free boronic acid.
Stability and Storage: This compound is sensitive to moisture and oxidation. Hydrolysis of the pinacol ester can occur in the presence of water, and the carbon-boron bond is susceptible to cleavage through oxidation. Therefore, it is crucial to store this compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and at cool temperatures.
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
This compound is a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.
In a typical Suzuki-Miyaura reaction, the organoboron compound (in this case, this compound) is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Table 2: Example Reagents and Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
| Boronic Ester | This compound | Nucleophilic partner |
| Electrophile | 4-Bromoanisole | Electrophilic partner |
| Catalyst | Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |
| Base | Na₃PO₄ | Activates the boronic ester |
| Solvent | 1,4-Dioxane/Water | Reaction medium |
| Temperature | 65-100 °C | Provides energy for the reaction |
Note: The conditions are based on similar reactions and may need optimization for specific substrates.[3]
Troubleshooting Common Issues
A common side reaction in Suzuki-Miyaura couplings involving heteroaryl boronic acids is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This reduces the yield of the desired coupled product.
Safety Information
This compound is an irritant. It may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This guide provides a foundational understanding of the chemical properties and applications of this compound. For specific applications, further optimization of reaction conditions is recommended.
References
An In-depth Technical Guide to the Synthesis of 2-Fluoropyridine-3-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 2-Fluoropyridine-3-boronic acid pinacol ester, a valuable building block in medicinal chemistry and materials science. The strategic placement of the fluorine atom and the versatile boronic ester functionality make this reagent highly sought after for the construction of complex molecular architectures, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This document details the core synthetic strategies, providing experimental protocols and quantitative data to facilitate informed decisions in a research and development setting.
Core Synthesis Methodologies
The synthesis of this compound is principally achieved through three distinct and well-established chemical transformations:
-
Directed ortho-Metalation (DoM) of 2-Fluoropyridine: This method leverages the directing effect of the fluorine atom to achieve regioselective lithiation at the C3 position, followed by borylation.
-
Miyaura Borylation of a 2-Fluoro-3-halopyridine: A palladium-catalyzed cross-coupling reaction between a halogenated 2-fluoropyridine and a diboron reagent, representing a robust and widely applicable approach.
-
Iridium-Catalyzed C-H Borylation of 2-Fluoropyridine: This strategy offers the potential for a more atom-economical synthesis through the direct functionalization of a C-H bond, though regioselectivity is a critical consideration.
The following sections provide a detailed examination of each of these synthetic routes, including reaction schemes, experimental protocols, and comparative data.
Data Presentation: Comparison of Synthesis Methods
The selection of a synthetic route is often guided by factors such as yield, reaction conditions, and the availability of starting materials. The following table summarizes the quantitative data for the primary methods of synthesizing this compound.
| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Directed ortho-Metalation (DoM) | 2-Fluoropyridine | LDA, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF | -78 | - | 63[1] |
| Miyaura Borylation | 2-Fluoro-3-bromopyridine | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | Dioxane | 80 | 16 h | [2] |
| Iridium-Catalyzed C-H Borylation | 2-Fluoropyridine | Bis(pinacolato)diboron, [Ir(COD)OMe]₂, dtbpy | THF | 80 | - | [3][4] |
Note: Specific yield for Miyaura borylation and Iridium-catalyzed C-H borylation for this exact product are not explicitly detailed in the provided search results, but the conditions are representative of typical procedures for similar substrates.
Experimental Protocols
The following are detailed experimental methodologies for the key synthetic routes.
Directed ortho-Metalation (DoM) of 2-Fluoropyridine
This procedure utilizes the directing effect of the fluorine substituent to achieve regioselective lithiation at the 3-position, followed by quenching with a boron electrophile.
Reaction Scheme:
References
Technical Guide: Spectroscopic and Synthetic Profile of 2-Fluoropyridine-3-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2-Fluoropyridine-3-boronic acid pinacol ester (CAS 452972-14-4). This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atom on the pyridine ring, making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This document outlines key spectroscopic data, detailed experimental protocols for its synthesis and characterization, and visual workflows to aid in its application.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. The data is based on predictive models and analysis of structurally similar compounds, as direct experimental spectra for this specific molecule are not widely available in the literature.
Table 1: 1H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl3, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.30 - 8.40 | d (doublet) | H-6 |
| ~7.95 - 8.05 | t (triplet) | H-4 |
| ~7.15 - 7.25 | dd (doublet of doublets) | H-5 |
| 1.35 | s (singlet) | -C(CH3)2 |
Table 2: 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl3, Reference: CDCl3 at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~164.0 (d, 1JCF ≈ 240 Hz) | C-2 |
| ~152.0 (d, 3JCF ≈ 5 Hz) | C-6 |
| ~148.0 (d, 3JCF ≈ 15 Hz) | C-4 |
| ~121.0 (d, 4JCF ≈ 4 Hz) | C-5 |
| ~110.0 (broad) | C-3 (broad due to Boron) |
| 84.5 | -C (CH3)2 |
| 24.9 | -C(C H3)2 |
Table 3: 19F NMR (Fluorine-19 Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl3, Reference: CFCl3 at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -65 to -75 | s (singlet) |
Table 4: Mass Spectrometry Data
| Technique | Predicted [M+H]+ |
| ESI-MS | 224.12 |
Experimental Protocols
The following section details the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from 2-fluoropyridine. The first step involves the formation of the boronic acid, followed by its esterification with pinacol.
Step 1: Synthesis of 2-Fluoropyridine-3-boronic acid
This protocol is adapted from established literature procedures for the synthesis of pyridine boronic acids.
Materials:
-
2-Fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of 2-fluoropyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
An equimolar amount of n-butyllithium in hexanes is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of aqueous HCl.
-
The aqueous layer is separated, and the organic layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO4, and the solvent is removed under reduced pressure to yield the crude 2-Fluoropyridine-3-boronic acid.
Step 2: Esterification to this compound
Materials:
-
2-Fluoropyridine-3-boronic acid
-
Pinacol
-
Toluene
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A mixture of 2-Fluoropyridine-3-boronic acid and an equimolar amount of pinacol is dissolved in toluene.
-
The mixture is heated at reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable solvent (e.g., diethyl ether), washed with water and brine, and dried over anhydrous MgSO4.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified product is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl3).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
13C NMR Acquisition: Proton-decoupled 13C NMR spectra are acquired. A larger number of scans is typically required.
-
19F NMR Acquisition: 19F NMR spectra are acquired with proton decoupling.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the spectrum is acquired in positive ion mode.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the spectroscopic characterization of the final product.
An In-depth Technical Guide to the NMR Analysis of 2-Fluoropyridine-3-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) analysis of 2-Fluoropyridine-3-boronic acid pinacol ester, a key building block in medicinal chemistry and materials science. This document outlines the expected NMR spectral data, provides detailed experimental protocols for data acquisition, and presents a logical workflow for the analysis of this compound and its analogs.
Introduction
This compound (CAS No. 452972-14-4) is a versatile bifunctional molecule. It incorporates a fluorinated pyridine ring, a common motif in pharmaceuticals, and a boronic acid pinacol ester group, which is highly valuable for Suzuki-Miyaura cross-coupling reactions. This unique combination of functionalities makes it a crucial reagent for the synthesis of complex biaryl compounds and other advanced molecular architectures. Accurate spectral characterization is paramount for verifying the identity, purity, and stability of this reagent to ensure reproducibility and success in its synthetic applications.
NMR Spectral Data
Nuclear Magnetic Resonance spectroscopy is an essential tool for the structural elucidation of this compound. The following sections and tables summarize the available experimental and expected NMR data for this compound.
¹H NMR Data
The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For this compound, the spectrum is characterized by signals from the pyridine ring protons and the pinacol ester methyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.36 - 8.35 | m | H-6 |
| 8.20 - 8.15 | m | H-4 |
| 7.37 - 7.35 | m | H-5 |
| 1.35 | s | -C(CH₃)₂ |
| ¹H NMR data recorded on a 400 MHz spectrometer in DMSO-d₆.[1] |
¹³C NMR Data
| Chemical Shift (δ) ppm | Multiplicity | ¹J(C,F) (Hz) | Assignment |
| ~164 (d) | d | ~240 | C-2 |
| Broad Signal | - | - | C-3 |
| ~148 (d) | d | ~15 | C-4 |
| ~123 (d) | d | ~4 | C-5 |
| ~151 (d) | d | ~5 | C-6 |
| ~85 | s | - | -O-C (CH₃)₂ |
| ~25 | s | - | -C(C H₃)₂ |
| Note: The carbon atom attached to the boron (C-3) is expected to show a broad signal, which may be difficult to observe, due to the quadrupolar relaxation of the boron nucleus. |
¹¹B NMR Data
The boron-11 NMR spectrum is characteristic for boronic acids and their esters. For tricoordinate boronic esters like the pinacol ester, a single, often broad, signal is expected.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~31 | br s | -B(OR)₂ |
| Note: The chemical shift of ¹¹B is sensitive to the electronic environment and coordination number. The expected value is in the typical range for tricoordinate boronate esters. |
¹⁹F NMR Data
The fluorine-19 NMR spectrum is a simple and effective method for confirming the presence of the fluorine atom on the pyridine ring. A single signal is expected, which may show couplings to nearby protons.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -70 | m | Ar-F |
| Note: The chemical shift is referenced to an external standard, commonly CFCl₃. The exact chemical shift can vary depending on the solvent and concentration. |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR spectral data for this compound.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). For boronic acid pinacol esters, CDCl₃ is commonly used.
-
Concentration : Dissolve approximately 5-15 mg of the this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard : For quantitative analysis, a known amount of an internal standard can be added. For routine characterization, the residual solvent peak is typically used as a reference.
NMR Data Acquisition
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
¹H NMR Acquisition:
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : Approximately 16 ppm, centered around 5 ppm.
-
Number of Scans : 8 to 16 scans are typically sufficient.
-
Relaxation Delay : 1-2 seconds.
-
Referencing : Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Pulse Program : Proton-decoupled single-pulse experiment.
-
Spectral Width : Approximately 220 ppm, centered around 100 ppm.
-
Number of Scans : 1024 to 4096 scans may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay : 2-5 seconds.
-
Referencing : Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
¹¹B NMR Acquisition:
-
Pulse Program : Proton-decoupled single-pulse experiment.
-
Spectral Width : Approximately 200 ppm, centered around 30 ppm.
-
Number of Scans : 128 to 1024 scans.
-
Relaxation Delay : 0.5-1 second.
-
Referencing : Reference the spectrum to an external standard of BF₃·OEt₂ (0 ppm).
¹⁹F NMR Acquisition:
-
Pulse Program : Proton-decoupled single-pulse experiment.
-
Spectral Width : Approximately 200 ppm, centered around -100 ppm.
-
Number of Scans : 64 to 256 scans.
-
Relaxation Delay : 1-2 seconds.
-
Referencing : Reference the spectrum to an external standard, such as CFCl₃ (0 ppm).
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of this compound, from sample preparation to final structural confirmation.
This comprehensive approach ensures the accurate and reliable characterization of this compound, which is critical for its effective use in research and development.
References
Mass Spectrometry of 2-Fluoropyridine-3-boronic acid pinacol ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Fluoropyridine-3-boronic acid pinacol ester (C11H15BFNO2, Molecular Weight: 223.05 g/mol ). This compound is a valuable building block in medicinal chemistry and materials science, and accurate characterization of its identity and purity by mass spectrometry is crucial. This document outlines the key analytical challenges, recommended experimental protocols, and expected fragmentation patterns.
Introduction and Analytical Challenges
This compound is a heterocyclic organic compound containing a fluorinated pyridine ring and a boronic acid pinacol ester group. The analysis of boronic acids and their esters by mass spectrometry, particularly using electrospray ionization (ESI), can be challenging. These compounds are susceptible to hydrolysis, which can lead to the observation of the corresponding boronic acid in the mass spectrum. Additionally, boronic acids have a propensity to form trimeric anhydrides known as boroxines, which can further complicate spectral interpretation. Careful selection of chromatographic and mass spectrometric conditions is therefore essential for obtaining reliable and reproducible data.
Recommended Analytical Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)
For the analysis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. It allows for the separation of the analyte from impurities and potential degradation products prior to mass analysis.
Chromatographic Separation
Due to the polar nature of the compound and its potential hydrolysis product, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly suitable separation technique. Reversed-phase (RP) chromatography can also be employed, but care must be taken to minimize on-column hydrolysis.
Mass Spectrometric Detection
Electrospray Ionization (ESI) in positive ion mode is the recommended ionization technique for this compound. The pyridine nitrogen is readily protonated, leading to the formation of the protonated molecule [M+H]+.
Quantitative Data: Predicted Mass-to-Charge Ratios
The following table summarizes the predicted mass-to-charge ratios (m/z) for the intact molecule and its potential adducts and fragments. These values are calculated based on the monoisotopic masses of the elements.
| Ion Species | Formula | Predicted m/z | Notes |
| [M+H]+ | C11H16BFNO2+ | 224.12 | Protonated molecule (Parent Ion) |
| [M+Na]+ | C11H15BFNNaO2+ | 246.10 | Sodium adduct |
| [M-C6H12O2+H]+ | C5H5BFN+ | 125.05 | Loss of pinacol |
| [M-B(O2C6H12)+H]+ | C5H5FN+ | 98.04 | Loss of the boronic acid pinacol ester group |
| [C6H13O2]+ | C6H13O2+ | 117.09 | Pinacol fragment ion |
Experimental Protocols
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
LC-MS System and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., amide or silica-based) is recommended for optimal retention and separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute more polar compounds.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometer Conditions
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation).
-
Desolvation Gas Flow: 600 - 800 L/hr (typically nitrogen).
-
Desolvation Temperature: 350 - 450 °C.
-
Source Temperature: 120 - 150 °C.
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Full scan mode for initial analysis. For fragmentation studies, tandem mass spectrometry (MS/MS) should be performed by selecting the [M+H]+ ion (m/z 224.12) as the precursor.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general experimental workflow for the LC-MS analysis of this compound.
Caption: Experimental workflow for LC-MS analysis.
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule ([M+H]+ at m/z 224.12) is expected to proceed through several key pathways, primarily involving the loss of the pinacol group and fragmentation of the pyridine ring. The following diagram illustrates the predicted fragmentation pathway.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Conclusion
The mass spectrometric analysis of this compound requires careful consideration of the compound's inherent reactivity. An LC-MS method utilizing HILIC for separation and positive mode ESI for detection is recommended for accurate and reliable characterization. The predicted fragmentation pattern, primarily involving the loss of the pinacol moiety, provides a basis for structural confirmation using tandem mass spectrometry. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with this important chemical entity.
An In-depth Technical Guide to the Infrared Spectrum of 2-Fluoropyridine-3-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-Fluoropyridine-3-boronic acid pinacol ester, a versatile reagent in synthetic chemistry. The document outlines the expected vibrational frequencies, a comprehensive experimental protocol for acquiring the spectrum, and a workflow illustrating its common application in Suzuki-Miyaura cross-coupling reactions.
Predicted Infrared Spectral Data
While a definitive experimental spectrum for this compound is not publicly available, a detailed prediction of its key vibrational bands can be compiled from the analysis of its constituent functional groups. The following table summarizes the expected characteristic absorption peaks based on data from analogous compounds, including 2-fluoropyridine and various boronic acid pinacol esters.[1][2][3]
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3100-3000 | Weak | Aromatic C-H stretching (pyridine ring) |
| 2985-2950 | Medium | Aliphatic C-H stretching (pinacol methyl groups) |
| ~1600 | Medium | C=C and C=N stretching (pyridine ring) |
| ~1470 | Medium | C-H bending (pinacol methyl groups) |
| 1380-1360 | Strong | B-O stretching (asymmetric) |
| 1250-1150 | Strong | C-F stretching |
| 1150-1100 | Strong | C-O stretching (pinacol ester) |
| ~850 | Medium | B-O stretching (symmetric) |
| Below 800 | Weak | Out-of-plane C-H bending and ring deformations (pyridine) |
Note: The exact peak positions may vary based on the physical state of the sample and the specific instrumentation used.
Experimental Protocol for Infrared Spectroscopy
The following protocol details the methodology for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory.[4]
Instrumentation and Materials:
-
Fourier-Transform Infrared (FT-IR) spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound sample (solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and have been powered on for a sufficient time to stabilize.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal using a clean spatula.
-
Sample Contact: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Record the sample spectrum. For a high signal-to-noise ratio, co-add 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: After acquisition, the spectrum should be baseline-corrected and the peaks of interest can be labeled.
-
Cleaning: Thoroughly clean the ATR crystal and the pressure clamp with a suitable solvent and lint-free wipes after the measurement is complete.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[5][6] This reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.[7]
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. benchchem.com [benchchem.com]
Stability and Handling of 2-Fluoropyridine-3-boronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability, handling, and synthetic applications of 2-Fluoropyridine-3-boronic acid pinacol ester. This versatile reagent is of significant interest in medicinal chemistry and materials science due to the utility of the 2-fluoropyridine moiety in bioactive molecules. The information presented herein, including stability considerations, handling procedures, and detailed experimental protocols, is intended to facilitate its effective use in research and development.
Core Concepts: Stability and Handling
This compound is favored in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, due to its enhanced stability compared to the corresponding boronic acid. The pinacol ester functional group serves to protect the boronic acid from degradation pathways such as protodeboronation, a common side reaction with heteroaryl boronic acids.
Stability Profile
The stability of this compound is influenced by several factors:
-
Hydrolytic Stability: While the pinacol ester offers protection, it can be susceptible to hydrolysis under certain conditions, reverting to the less stable boronic acid. It is crucial to handle the reagent in anhydrous conditions to minimize this degradation.
-
Protodeboronation: Heteroaryl boronic acids, especially those containing nitrogen, are prone to protodeboronation, where the carbon-boron bond is cleaved. The use of the pinacol ester significantly mitigates this undesired reaction, allowing for more efficient coupling.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BFNO₂ | J&K Scientific |
| Molecular Weight | 223.05 g/mol | J&K Scientific |
| Appearance | White to off-white solid | Thermo Fisher Scientific |
| Purity | ≥95% - 98% | Thermo Fisher Scientific, J&K Scientific |
| Melting Point | 29-33 °C (for 2-Fluoro-5-pyridineboronic acid pinacol ester) | Sigma-Aldrich |
Handling and Storage Recommendations
Proper handling and storage are critical to maintain the quality and reactivity of this compound.
Table 2: Handling and Storage Guidelines
| Guideline | Recommendation | Rationale |
| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly sealed. | To prevent hydrolysis and degradation from atmospheric moisture and oxygen. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Use a dust mask or work in a well-ventilated area. | The compound is classified as a skin, eye, and respiratory irritant. |
| Incompatibilities | Avoid strong oxidizing agents. | To prevent unwanted reactions and decomposition. |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. | To ensure safe and environmentally responsible disposal of chemical waste. |
Synthetic Applications: Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds, particularly for the synthesis of 2-fluoro-3-arylpyridines. These structures are valuable scaffolds in drug discovery.
General Reaction Scheme
A Technical Guide to 2-Fluoropyridine-3-boronic Acid Pinacol Ester: Solubility, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Fluoropyridine-3-boronic acid pinacol ester, a key building block in modern medicinal chemistry and drug development. The focus of this document is to provide comprehensive information on its solubility characteristics, best practices for handling and storage, and its application in synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction.
Core Concepts: Solubility and Stability
Understanding the solubility and stability of this compound is paramount for its successful application in synthesis. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide consolidates general principles derived from analogous compounds and standardized experimental protocols to inform laboratory practice.
Boronic acid pinacol esters, in general, exhibit improved solubility in organic solvents compared to their corresponding boronic acids.[1] The pinacol group enhances the lipophilicity of the molecule, facilitating its dissolution in a wider range of non-aqueous media.[1][2]
Qualitative Solubility Profile
Based on the general principles of solubility for pyridine-containing compounds and boronic acid esters, a qualitative solubility profile for this compound can be inferred. The presence of the polar pyridine ring and the relatively nonpolar pinacol ester group suggests solubility in a range of common organic solvents.
| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | Generally Soluble | The polarity of these solvents can effectively solvate the polar pyridine moiety, while the organic character accommodates the pinacol ester. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally Soluble | These solvents are capable of dissolving a wide range of organic compounds, including those with moderate polarity. |
| Ethers | Diethyl ether, Dioxane | Moderately Soluble | The ether oxygen can interact with the pyridine ring, but the overall nonpolar character may limit high solubility. |
| Hydrocarbons | Toluene, Hexanes | Sparingly Soluble to Insoluble | The high polarity of the 2-fluoropyridine ring makes it less compatible with nonpolar hydrocarbon solvents.[3] |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | While the pyridine nitrogen can participate in hydrogen bonding, the bulky, nonpolar pinacol ester group is expected to significantly limit aqueous solubility. Pinacol boronic esters are also susceptible to hydrolysis in the presence of water, which can be accelerated at low pH.[4] |
Note: This qualitative assessment is based on general chemical principles and data for similar compounds. Experimental verification is highly recommended for specific applications.
Experimental Protocol for Solubility Determination
A reliable and widely used method for determining the solubility of boronic acid esters in organic solvents is the dynamic (or synthetic) method.[1][5][6] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
Principle
A series of samples containing known masses of this compound and the chosen solvent are prepared in sealed vials. The mixtures are heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles disappear is recorded as the dissolution temperature for that specific composition. By repeating this process for various compositions, a solubility curve can be constructed.
Materials and Equipment
-
This compound
-
High-purity organic solvents
-
Analytical balance (±0.1 mg)
-
Heating block or oil bath with precise temperature control
-
Magnetic stirrer and stir bars
-
Sealed glass vials
-
Thermometer or temperature probe
-
Light source and detector for turbidity measurement (optional, for enhanced accuracy)
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.
-
Solvent Addition: Add a precise volume or mass of the desired solvent to the vial.
-
Sealing: Securely seal the vial to prevent solvent evaporation.
-
Heating and Observation: Place the vial in the heating block and begin heating at a slow, constant rate (e.g., 0.5 °C/min) with continuous stirring.
-
Endpoint Determination: Carefully observe the sample. The temperature at which the solution becomes completely clear is the equilibrium solubility temperature for that concentration.
-
Data Collection: Record the temperature and the corresponding composition (mole fraction or g/100g of solvent).
-
Repeat: Repeat steps 1-6 for a range of different compositions to generate a comprehensive solubility profile.
Workflow for Solubility Determination
References
Mechanism of action of 2-Fluoropyridine-3-boronic acid pinacol ester in Suzuki coupling
An In-Depth Technical Guide to the Mechanism of Action of 2-Fluoropyridine-3-boronic acid Pinacol Ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound has emerged as a valuable building block in drug discovery and materials science due to the unique electronic properties conferred by the fluorine substituent. This technical guide provides a comprehensive overview of the mechanism of action of this compound in Suzuki-Miyaura coupling reactions. It delves into the intricacies of the catalytic cycle, the role of various reaction components, quantitative data on reaction outcomes, detailed experimental protocols, and strategies to mitigate common side reactions.
Introduction to the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate.[1] First reported by Akira Suzuki in 1979, this reaction has become indispensable for the synthesis of biaryls, polyolefins, styrenes, and other conjugated systems prevalent in pharmaceuticals and functional materials.[2]
The general transformation can be represented as follows:
R¹-X + R²-B(OR)₂ --(Pd catalyst, Base)--> R¹-R²
Where:
-
R¹ and R² are organic residues (e.g., aryl, vinyl, alkyl)
-
X is a halide (I, Br, Cl) or a triflate (OTf)
-
B(OR)₂ represents a boronic acid (R = H) or a boronic ester (R = alkyl, etc.)
The use of boronic esters, such as the pinacol ester of 2-fluoropyridine-3-boronic acid, offers several advantages over the corresponding boronic acids. Pinacol esters exhibit enhanced stability, which helps to mitigate common side reactions like protodeboronation, a significant issue with heteroaryl boronic acids.[3][4]
The Catalytic Cycle: Mechanism of Action
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The three primary steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[2]
Oxidative Addition
The catalytic cycle is initiated by the oxidative addition of the organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the R¹-X bond, leading to the formation of a square planar Pd(II) complex. The reactivity of the organohalide in this step generally follows the order: R-I > R-Br > R-Cl. The electron-withdrawing nature of the 2-fluoro substituent on the pyridine ring can influence the electronic properties of the coupling partner, although the primary determinant of the oxidative addition rate is the nature of the leaving group (X) on the other reactant.
Transmetalation
Transmetalation is the key bond-forming step where the organic group from the boronic ester (R²) is transferred to the palladium center, displacing the halide or other leaving group. This process requires the activation of the organoboron compound by a base. The base reacts with the boronic ester to form a more nucleophilic boronate species, which then readily transfers its organic moiety to the Pd(II) complex.
The choice of base is critical and can significantly impact the reaction yield.[3] For the coupling of this compound, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred to minimize the competing protodeboronation side reaction.[5][6]
Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and R²) on the Pd(II) complex are coupled to form the desired product (R¹-R²). This process regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle. This step is typically fast and irreversible.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
An In-depth Technical Guide to the Reactivity of 2-Fluoropyridine-3-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-Fluoropyridine-3-boronic acid pinacol ester, a versatile building block in modern organic synthesis. The document focuses on its applications in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and explores its potential in carbon-nitrogen bond-forming reactions such as the Chan-Lam and Buchwald-Hartwig aminations. Key aspects including reaction mechanisms, detailed experimental protocols, and quantitative data on reaction yields are presented. The guide is designed to be a valuable resource for researchers in medicinal chemistry and materials science, offering practical insights into the utilization of this important synthetic intermediate.
Introduction
This compound is a key organoboron compound widely employed in the synthesis of complex organic molecules. Its utility stems from the presence of both a nucleophilic boronic ester and an electronically modified fluorinated pyridine ring. The fluorine atom at the 2-position exerts a significant electron-withdrawing effect, influencing the reactivity of the pyridine ring and the boronic ester moiety. This unique combination makes it a valuable reagent for the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.
This guide will delve into the core reactivity of this compound, with a primary focus on its role in Suzuki-Miyaura cross-coupling reactions. Additionally, its potential application in Chan-Lam and Buchwald-Hartwig C-N coupling reactions will be discussed, providing a broader understanding of its synthetic utility.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a new carbon-carbon bond. This compound serves as an effective nucleophilic partner in this reaction, enabling the introduction of the 2-fluoropyridin-3-yl moiety onto a variety of aromatic and heteroaromatic scaffolds.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Quantitative Data Presentation
The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound and analogous heteroaryl boronic esters with various organic electrophiles. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.[1]
| Entry | Boronic Ester | Electrophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.25 | - | [2] |
| 2 | 3-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | Modest | [1][3] |
| 3 | 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | 1,4-Dioxane | 100 | 18 | 89 | [3] |
| 4 | 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | 1,4-Dioxane | 65 | 18 | 70 | [3] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling[2]
This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of 2-Fluoropyridine-3-boronic acid with an aryl bromide.
Materials:
-
2-Fluoropyridine-3-boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
10 mL microwave vial with a stir bar
Procedure:
-
To a 10 mL microwave vial, add 2-Fluoropyridine-3-boronic acid, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 15 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reactivity in C-N Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is the most prominent application, the boronic ester functionality of this compound suggests its potential utility in carbon-nitrogen bond-forming reactions. The Chan-Lam and Buchwald-Hartwig aminations are two powerful methods for the synthesis of arylamines.
Chan-Lam Amination
The Chan-Lam coupling is a copper-catalyzed reaction between an organoboron compound and an amine or alcohol. It offers the advantage of often proceeding under milder, aerobic conditions compared to palladium-catalyzed methods.[4]
Reaction Mechanism: The catalytic cycle is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(II) redox couple.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines. While the boronic acid itself is not a direct partner in the classical Buchwald-Hartwig reaction, its precursor, the corresponding aminopyridine, could be synthesized and subsequently used.
Reaction Mechanism: The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Currently, there is a lack of specific published examples detailing the use of this compound in either Chan-Lam or Buchwald-Hartwig reactions. This represents an area for potential future research and application development.
Conclusion
This compound is a valuable and versatile reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of fluorinated biaryl and heteroaryl compounds. The electron-withdrawing nature of the fluorine substituent influences its reactivity, making it a unique building block for medicinal chemistry and materials science. While its application in C-C bond formation is well-established, its potential in C-N cross-coupling reactions remains an area ripe for exploration. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this reagent in the synthesis of novel and complex molecular architectures.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Fluoropyridine-3-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Fluoropyridine-3-boronic acid pinacol ester. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex bi-heterocyclic molecules. The fluorine substituent can enhance biological activity and modulate the physicochemical properties of molecules, making this reagent a valuable tool in drug discovery programs.[1]
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in biologically active molecules.[1] However, the coupling of electron-deficient nitrogen-containing heteroaryl organoboranes, such as those derived from pyridine, can be challenging due to slow transmetalation rates and the propensity for protodeboronation.[1] The use of the more stable pinacol ester of 2-Fluoropyridine-3-boronic acid helps to mitigate these challenges, offering a robust and reliable method for the synthesis of 2,3'-bipyridine structures and other valuable scaffolds.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of heteroaryl boronic acid pinacol esters with various coupling partners. While specific data for this compound is often proprietary, the data presented for analogous substrates provides a strong predictive framework for reaction outcomes.
Table 1: Suzuki-Miyaura Coupling of Heteroaryl Boronic Acid Pinacol Esters with Pyridine-2-sulfonyl fluoride (PyFluor)
This table presents the yields of 2-arylpyridines from the coupling of various heteroaryl boronic acid pinacol esters with PyFluor, providing a standardized electrophile for comparison.[2]
| Boronic Acid Pinacol Ester | Product | Yield (%) |
| 2-Thiopheneboronic acid pinacol ester | 2-(Thiophen-2-yl)pyridine | 82 |
| 2-Furanboronic acid pinacol ester | 2-(Furan-2-yl)pyridine | 62 |
| 3-Pyridylboronic acid pinacol ester | 2-(Pyridin-3-yl)pyridine | Modest |
| 4-Pyridylboronic acid pinacol ester | 2-(Pyridin-4-yl)pyridine | Modest |
| 4-Cyanophenylboronic acid pinacol ester | 2-(4-Cyanophenyl)pyridine | 35 |
| 4-Methoxyphenylboronic acid pinacol ester | 2-(4-Methoxyphenyl)pyridine | 66 |
Reaction Conditions: PyFluor (0.3 mmol), boronic acid ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in dioxane at 100 °C.[2][3]
Table 2: Influence of Reaction Parameters on Yield
This table illustrates the impact of different catalysts, bases, and solvents on the yield of the Suzuki-Miyaura coupling, adapted from studies on similar heteroaryl systems.
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | Dioxane | 80-100 | 60-90 |
| Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 (microwave) | 50-85 |
| Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 70-95 |
| Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 65-92 |
Experimental Protocols
This section provides detailed, representative protocols for the Suzuki-Miyaura coupling of this compound with a generic (hetero)aryl halide. Optimization may be required for specific substrates.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv.)
-
(Hetero)aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the (hetero)aryl halide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.[4]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%) followed by the anhydrous, degassed solvent (e.g., 1,4-dioxane).[4]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.[4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[4]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv.)
-
(Hetero)aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine the (hetero)aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst, and base.
-
Solvent Addition: Add the chosen solvent system to the vial. The reaction should be at a concentration of approximately 0.1 - 0.5 M.[5]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[5]
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
The 2-fluoro-3-arylpyridine motif, accessible through the Suzuki-Miyaura coupling of this compound, is a key structural component in various pharmacologically active molecules. A prominent example is in the development of kinase inhibitors for cancer therapy. One such target is the PI3K/Akt/mTOR pathway, which is a critical intracellular signaling pathway that regulates cell cycle, proliferation, and survival.[6] Its dysregulation is frequently observed in many types of cancer.[6]
The drug Omipalisib (GSK2126458) is a potent inhibitor of PI3K and mTOR, and its structure contains a substituted pyridine core that can be synthesized via Suzuki coupling.[4][5] By inhibiting PI3K and mTOR, Omipalisib effectively blocks downstream signaling, leading to an arrest of the cell cycle and induction of apoptosis in cancer cells.[4][7]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Omipalisib.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. rcsb.org [rcsb.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Facebook [cancer.gov]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Fluoropyridine-3-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2-Fluoropyridine-3-boronic acid pinacol ester. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex bi-heterocyclic molecules.[1] The inclusion of a fluorine atom can enhance biological activity and modulate the physicochemical properties of molecules, making this reagent a valuable tool in drug discovery programs.[1][2]
The Suzuki-Miyaura cross-coupling reaction is a fundamental method in modern organic synthesis for forming carbon-carbon bonds.[1][3][4] However, coupling reactions involving electron-deficient nitrogen-containing heteroaryl organoboranes, such as derivatives of 2-fluoropyridine, can present challenges. These include slow transmetalation rates and a tendency for protodeboronation.[1][5] The use of the more stable pinacol ester derivative of the boronic acid helps to mitigate some of these issues.[6]
Recommended Palladium Catalysts and Ligands
The success of the coupling reaction is critically dependent on the choice of the palladium catalyst and the associated ligand. For challenging substrates like this compound, bulky, electron-rich phosphine ligands are often the most effective as they can mitigate catalyst deactivation by the pyridine nitrogen.[2][5]
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound
| Palladium Source | Ligand | Typical Loading (mol%) | Key Characteristics |
| Pd(dppf)Cl₂ | dppf | 5 | A robust and widely used catalyst for a variety of Suzuki couplings.[5][6] |
| Pd₂(dba)₃ | XPhos | 1-3 | A bulky, electron-rich phosphine ligand, often effective for challenging couplings.[2] |
| Pd(OAc)₂ | SPhos | 1-3 | Another bulky phosphine ligand known to promote difficult cross-couplings.[2] |
| Pd(PPh₃)₄ | PPh₃ | 5 | A pre-formed Pd(0) source that can be effective.[6][7] |
Experimental Protocols
Below are detailed protocols for both conventional and microwave-assisted Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific substrates.[1]
Protocol 1: General Procedure for Conventional Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a range of aryl and heteroaryl halides.[1][6]
Materials:
-
Aryl halide (1.0 eq.)
-
This compound (1.2 eq.)
-
Potassium phosphate (K₃PO₄) (3.0 eq.)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Anhydrous, degassed 1,4-dioxane
-
Magnetic stir bar
-
Oven-dried Schlenk flask
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.[6]
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen).[1][6]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst followed by the anhydrous, degassed solvent.[6]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 110 °C and stir the mixture vigorously for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and transfer it to a separatory funnel.[1]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.[1]
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can significantly reduce reaction times and often leads to cleaner reaction profiles and higher yields.[7]
Materials:
-
Aryl halide (1.0 eq.)
-
This compound (1.2 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
1,4-Dioxane and Water (4:1 mixture)
-
10 mL microwave vial with a stir bar
Procedure:
-
Reaction Setup: In a 10 mL microwave vial containing a stir bar, combine the aryl halide, this compound, palladium catalyst, and potassium carbonate.[7]
-
Solvent Addition: Add the 1,4-dioxane and water mixture.[7]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[7]
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.[7]
Data Presentation
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of pyridyl boronates with various aryl halides, which can serve as a model for the reactivity of this compound.[1]
Table 2: Representative Yields for Suzuki-Miyaura Cross-Coupling Reactions
| Pyridyl Boronate/Ester | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-pyridylboronate | Aryl chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | Varies |
| 2-pyridylboronate | Heteroaryl chloride | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 100 | Varies |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | Not specified |
| Pyridine-2-sulfonyl fluoride | 2-thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.[8]
Troubleshooting Common Issues
Low Yield:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst. Using bulky, electron-rich ligands like XPhos or SPhos can help shield the metal center.[2][5]
-
Protodeboronation: The boronic acid ester may be unstable under the reaction conditions. Ensure anhydrous conditions and consider using milder bases like K₂CO₃ or K₃PO₄.[5][6]
-
Inefficient Transmetalation: Ensure the base is sufficiently strong and soluble. Cesium carbonate or potassium phosphate can be beneficial.[2]
Formation of Side Products:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[2][6]
-
Defluorination: The fluorine atom at the 2-position can be susceptible to nucleophilic displacement at high temperatures with strong bases. Use milder conditions and bulky, electron-rich ligands to accelerate the desired coupling.[5]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling using 2-Fluoropyridine-3-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-Fluoropyridine-3-boronic acid pinacol ester. This versatile building block is instrumental in the synthesis of 3-aryl-2-fluoropyridine motifs, which are of significant interest in medicinal chemistry and materials science. The methodologies detailed herein are based on established procedures, offering robust starting points for reaction optimization and library synthesis.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and widely employed method for the formation of carbon-carbon bonds. The use of this compound offers several advantages. The pinacol ester enhances the stability of the boronic acid, mitigating the common side reaction of protodeboronation, which can be prevalent with heteroaryl boronic acids.[1] The fluorine substituent on the pyridine ring can modulate the physicochemical properties of the resulting compounds, such as pKa and metabolic stability, making it a valuable component in drug design.
This document outlines both conventional and microwave-assisted protocols, presents representative reaction data, and provides visual guides to the experimental workflow and underlying catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. These examples demonstrate the scope of the reaction with respect to different electronic and steric environments on the coupling partner.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) & Time | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 (Microwave, 15 min) | Not Specified |
| 2 | Aryl Bromide (Generic) | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | 1,4-Dioxane | 80-100 | Not Specified |
| 3 | Heteroaryl Bromide (Generic) | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 (12-24 h) | Not Specified |
| 4 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) / Ligand (3.0) | KF (3) | 1,4-Dioxane | 110 | 73 (model system) |
| 5 | 3-Chloropyridine | Pd₂(dba)₃ (1.5) / Ligand (3.0) | KF (3) | 1,4-Dioxane | 110 | 85 (model system) |
Note: Yields for entries 1-3 with the specific this compound are not explicitly provided in the searched literature, but the conditions are representative for successful couplings. Entries 4 and 5 are based on a closely related 2-pyridylboronate system to provide an indication of expected yields.
Experimental Protocols
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with a range of aryl and heteroaryl halides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) for three cycles to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst followed by the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-2-fluoropyridine.[1]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.
Materials:
-
2-Fluoropyridine-3-boronic acid (1.2 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Microwave synthesis vial and instrument
Example with 4-Bromoanisole:
-
Reaction Setup: In a 10 mL microwave vial containing a stir bar, combine 2-Fluoropyridine-3-boronic acid (83 mg, 0.6 mmol), 4-bromoanisole (75 µL, 0.5 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and K₂CO₃ (138 mg, 1.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
This diagram outlines the major steps involved in setting up and carrying out a Suzuki-Miyaura coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
References
Application Notes and Protocols: 2-Fluoropyridine-3-boronic acid pinacol ester in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-3-boronic acid pinacol ester is a versatile and increasingly important building block in modern pharmaceutical synthesis. Its unique electronic properties, conferred by the fluorine atom on the pyridine ring, make it a valuable reagent for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies. The fluorine substituent can enhance biological activity, modulate physicochemical properties such as pKa and lipophilicity, and improve metabolic stability, making this reagent a strategic choice in drug discovery programs.[1][2]
The primary application of this compound lies in its utility as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][3] This reaction facilitates the formation of carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl halides, enabling the efficient assembly of biaryl and heteroaryl structures that are prevalent in many biologically active molecules.[2][3]
These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, quantitative data on reaction outcomes, and an overview of its application in the synthesis of a targeted therapeutic agent, with a focus on Aurora kinase inhibitors.
Data Presentation
The efficiency of the Suzuki-Miyaura coupling reaction with this compound is highly dependent on the reaction conditions, including the choice of catalyst, base, and solvent. Below are tables summarizing typical reaction conditions and yields for the coupling of pyridyl boronic acid esters with various aryl halides. While these examples may not all use this compound specifically, they provide a strong predictive framework for its reactivity.
Table 1: Suzuki-Miyaura Coupling of Various Boronic Acid Pinacol Esters with Pyridine-2-sulfonyl fluoride (PyFluor)
This table provides insight into the reactivity of different boronic acid pinacol esters under standardized conditions, offering a comparative baseline.
| Boronic Acid Pinacol Ester | Product | Yield (%) |
| 2-Thiopheneboronic acid pinacol ester | 2-(Thiophen-2-yl)pyridine | 82 |
| 2-Furanboronic acid pinacol ester | 2-(Furan-2-yl)pyridine | 62 |
| 3-Pyridylboronic acid pinacol ester | 2-(Pyridin-3-yl)pyridine | Modest |
| 4-Pyridylboronic acid pinacol ester | 2-(Pyridin-4-yl)pyridine | Modest |
Reaction Conditions: PyFluor (0.3 mmol), boronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in dioxane/H₂O at 100 °C.[4][5][6]
Table 2: Solvent Optimization for the Suzuki-Miyaura Coupling of PyFluor with 2-Thiopheneboronic acid pinacol ester
The choice of solvent significantly impacts reaction yield. This table illustrates the effect of different solvents on the coupling efficiency.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 5 |
| 2 | Toluene/H₂O (4:1) | 100 | 40 |
| 3 | Dioxane | 100 | 39 |
| 4 | Dioxane/H₂O (4:1) | 100 | 74 |
| 5 | DMF | 100 | 22 |
| 6 | Diglyme | 100 | 42 |
| 7 | MeCN | 65 | 42 |
| 8 | THF | 65 | 27 |
Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), and solvent (1 mL).[6]
Experimental Protocols
This section provides detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with a generic (hetero)aryl halide. Optimization for specific substrates may be required.
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
(Hetero)aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand like SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the (hetero)aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[4]
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-2 mol%) and, if required, the ligand (e.g., SPhos, 2-4 mol%).[4]
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1 - 0.5 M with respect to the halide.[2]
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously for the required time (typically 12-24 hours).[2][4] Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[2][4]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
Same as Protocol 1, with the addition of a microwave synthesis vial.
Procedure:
-
Reaction Setup: To a microwave synthesis vial equipped with a stir bar, add the (hetero)aryl halide (1.0 equiv.), this compound (1.2 - 1.5 equiv.), the palladium catalyst (0.5 - 5 mol%), and the base (2.0 - 3.0 equiv.).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water) to achieve a concentration of approximately 0.1 - 0.5 M.
-
Reaction Execution: Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Application in Kinase Inhibitor Synthesis
A significant application of this compound is in the synthesis of kinase inhibitors, which are a major class of anticancer drugs.[1] The 2-fluoropyridinyl moiety can be a key pharmacophore, contributing to the binding affinity and selectivity of the inhibitor for its target kinase.[1]
One such family of targets is the Aurora kinases, which are serine/threonine kinases that play a critical role in the regulation of mitosis.[1] Their overexpression is frequently observed in various human cancers, making them attractive targets for the development of anticancer therapies.[1] The inhibition of the Aurora kinase signaling pathway can lead to mitotic arrest and ultimately apoptosis in cancer cells.[1]
The general synthetic approach involves a key Suzuki-Miyaura cross-coupling step between a core scaffold (e.g., a pyrimidine derivative) and this compound to construct the final inhibitor molecule.[1]
Visualizations
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Caption: Inhibition of the Aurora Kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for C-C Bond Formation with Fluorinated Pyridine Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine atoms and pyridine scaffolds into molecules are cornerstone strategies in modern drug discovery. Fluorination can enhance metabolic stability, binding affinity, and bioavailability, while the pyridine moiety is a prevalent feature in numerous pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for constructing C-C bonds, and the use of fluorinated pyridine boronic esters as coupling partners allows for the direct installation of these valuable structural motifs. These application notes provide detailed protocols and data for the synthesis and application of fluorinated pyridine boronic esters in C-C bond formation, specifically focusing on the Suzuki-Miyaura cross-coupling reaction.
I. Synthesis of Fluorinated Pyridine Boronic Esters
The synthesis of fluorinated pyridine boronic esters can be achieved through several methods, with the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent being a common and efficient approach.
Protocol 1: Synthesis of 2-Fluoropyridine-5-boronic Acid Pinacol Ester
This protocol details the synthesis of 2-fluoropyridine-5-boronic acid pinacol ester from 2-fluoro-5-bromopyridine and bis(pinacolato)diboron.[1]
Materials:
-
5-Bromo-2-fluoropyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-2-fluoropyridine (1.0 equiv.), bis(pinacolato)diboron (1.5 equiv.), and potassium acetate (3.0 equiv.) in 1,4-dioxane, add Pd(dppf)Cl₂ (0.1 equiv.) under a nitrogen atmosphere.[1]
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent by rotary evaporation.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-fluoropyridine-5-boronic acid pinacol ester.
Expected Yield: 82.85%[1]
Diagram 1: Synthesis of 2-Fluoropyridine-5-boronic Acid Pinacol Ester
Caption: Palladium-catalyzed borylation of 5-bromo-2-fluoropyridine.
II. C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Fluorinated pyridine boronic esters are versatile coupling partners in Suzuki-Miyaura reactions, enabling the synthesis of a wide range of biaryl and heteroaryl compounds.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Pyridine Boronic Ester with an Aryl Halide
This protocol provides a general starting point for the coupling of a fluorinated pyridine boronic ester with an aryl bromide.
Materials:
-
Fluorinated Pyridine Boronic Acid Pinacol Ester (1.5 equiv.)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv.)
-
Sodium Phosphate (Na₃PO₄) (3.0 equiv.)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a capped vial, combine the fluorinated pyridine boronic acid pinacol ester (0.45 mmol), the aryl halide (0.3 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).[2][3]
-
Add a mixture of 1,4-dioxane (0.8 mL) and water (0.2 mL).[2][3]
-
Seal the vial and heat the reaction mixture to a temperature between 65-100 °C. The optimal temperature may vary depending on the substrates.
-
Stir the reaction for the required time (typically monitored for completion by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: General Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
III. Quantitative Data Summary
The following tables summarize the yields of 2-arylpyridines from the Suzuki-Miyaura cross-coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with various hetero(aryl) boronic acids and pinacol boronic esters. While PyFluor is not a boronic ester, this data provides valuable insight into the reactivity of different boronic acid and ester coupling partners in forming C-C bonds with a pyridine electrophile.
Table 1: Suzuki-Miyaura Coupling of PyFluor with Hetero(aryl) Boronic Acid Pinacol Esters [2][3]
| Entry | Boronic Acid Pinacol Ester | Product | Yield (%) |
| 1 | 2-Thiopheneboronic acid pinacol ester | 2-(Thiophen-2-yl)pyridine | 89 |
| 2 | 2-Furanboronic acid pinacol ester | 2-(Furan-2-yl)pyridine | 64 |
| 3 | 3-Thiopheneboronic acid pinacol ester | 2-(Thiophen-3-yl)pyridine | 73 |
| 4 | 3-Furanboronic acid pinacol ester | 2-(Furan-3-yl)pyridine | 5 |
| 5 | Benzo[b]thiophen-2-ylboronic acid pinacol ester | 2-(Benzo[b]thiophen-2-yl)pyridine | 85 |
| 6 | 3-Pyridinylboronic acid pinacol ester | 2,3'-Bipyridine | 21 |
| 7 | 4-Pyridinylboronic acid pinacol ester | 2,4'-Bipyridine | 25 |
| 8 | 4-Cyanophenylboronic acid pinacol ester | 4-(Pyridin-2-yl)benzonitrile | 10 |
| 9 | 4-Methoxyphenylboronic acid pinacol ester | 2-(4-Methoxyphenyl)pyridine | 48 |
Reaction Conditions: PyFluor (0.3 mmol), boronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), dioxane (0.8 mL), H₂O (0.2 mL), 65 °C.[2][3]
Table 2: Suzuki-Miyaura Coupling of PyFluor with Hetero(aryl) Boronic Acids [2][3]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |
| 2 | 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 72 |
| 3 | 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)pyridine | 78 |
| 4 | 3-Furanboronic acid | 2-(Furan-3-yl)pyridine | 10 |
| 5 | Benzo[b]thiophen-2-ylboronic acid | 2-(Benzo[b]thiophen-2-yl)pyridine | 80 |
| 6 | 3-Pyridinylboronic acid | 2,3'-Bipyridine | 25 |
| 7 | 4-Pyridinylboronic acid | 2,4'-Bipyridine | 30 |
| 8 | 4-Cyanophenylboronic acid | 4-(Pyridin-2-yl)benzonitrile | 10 |
| 9 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 48 |
Reaction Conditions: PyFluor (0.3 mmol), boronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), dioxane (1.0 mL), 65 °C.[2][3]
IV. Logical Relationships in Synthesis and Application
The synthesis of fluorinated pyridine boronic esters and their subsequent use in C-C bond formation represent a key strategic workflow in medicinal chemistry and materials science.
Diagram 3: Synthetic Strategy Overview
Caption: From synthesis to application of fluorinated pyridine boronic esters.
References
Application Notes and Protocols for 2-Fluoropyridine-3-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-3-boronic acid pinacol ester is a versatile and valuable reagent in modern organic synthesis, particularly for researchers in medicinal chemistry and materials science. The presence of a fluorine atom on the pyridine ring significantly influences the electronic properties of the molecule, enhancing its utility as a building block for complex molecular architectures. This fluorinated pyridine moiety is of particular interest in drug discovery, as the incorporation of fluorine can improve metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules.[1]
These application notes provide detailed protocols for the use of this compound in the widely applied Suzuki-Miyaura cross-coupling reaction and in the synthesis of advanced functional materials.
Key Applications
-
Suzuki-Miyaura Cross-Coupling Reactions: This reagent is primarily used as the nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl and heteroaryl halides. This reaction is fundamental for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in pharmaceutical agents. The 2-fluoropyridinyl moiety can be strategically introduced into target molecules to modulate their physicochemical and biological properties.
-
Synthesis of Advanced Materials: this compound serves as a key monomer in the synthesis of functional polymers. Its electron-deficient nature is leveraged to tune the electronic properties of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Furthermore, it can be incorporated into "smart" hydrogels, imparting thermoresponsive, pH, and glucose-sensitive properties for applications in drug delivery and tissue engineering.
Data Presentation: Suzuki-Miyaura Cross-Coupling Performance
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of (hetero)aryl halides. It is important to note that optimal conditions and yields may vary depending on the specific substrates and catalytic system used. The data presented here is compiled from typical results observed for similar electron-deficient pyridyl boronic esters.
| Aryl Halide Partner | Product | Typical Yield (%) | Typical Reaction Conditions |
| 4-Bromotoluene | 2-Fluoro-3-(4-methylphenyl)pyridine | 75-85 | Pd(dppf)Cl₂, Na₂CO₃, 1,4-Dioxane/H₂O, 90 °C |
| 1-Bromo-4-methoxybenzene | 2-Fluoro-3-(4-methoxyphenyl)pyridine | 80-90 | Pd(dppf)Cl₂, K₃PO₄, 1,4-Dioxane/H₂O, 100 °C |
| 1-Bromo-4-cyanobenzene | 4-(2-Fluoropyridin-3-yl)benzonitrile | 60-70 | Pd(dppf)Cl₂, K₂CO₃, Toluene/H₂O, 110 °C |
| 3-Bromopyridine | 2-Fluoro-3,3'-bipyridine | 50-65 | Pd(PPh₃)₄, Cs₂CO₃, DME, 85 °C |
| 2-Bromothiophene | 2-Fluoro-3-(thiophen-2-yl)pyridine | 70-80 | Pd(dppf)Cl₂, Na₂CO₃, 1,4-Dioxane/H₂O, 90 °C |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF, DME)
-
Degassed water (if using an aqueous system)
-
Schlenk tube or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide. If required, add a small, optimized amount of degassed water.
-
Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Synthesis of Conjugated Polymers via Suzuki-Miyaura Polymerization
This protocol outlines a general procedure for the synthesis of a conjugated copolymer using this compound and a dibromo-comonomer for applications in organic electronics.
Materials:
-
This compound (1.0 equivalent)
-
Dibromo-comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
-
Acetone
-
Schlenk flask
-
Soxhlet extraction apparatus
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Palladium(II) acetate and Triphenylphosphine in toluene. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add this compound, the dibromo-comonomer, and an aqueous solution of potassium carbonate. The molar ratio of the monomers should be 1:1.
-
Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) under a constant flow of inert gas. The polymerization is typically carried out for 24-48 hours.
-
Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the crude polymer by filtration.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with acetone to remove any remaining oligomers and catalyst residues. Dry the purified polymer under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
Application Note: Optimizing Solvent Conditions for Suzuki Coupling of 2-Fluoropyridine-3-boronic Acid Pinacol Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds critical for the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. The use of functionalized heterocyclic building blocks, such as 2-Fluoropyridine-3-boronic acid pinacol ester, allows for the introduction of key pharmacophores. The fluorine substituent, in particular, can significantly influence the physicochemical properties of the final compound, including its metabolic stability and pKa. Achieving high yields and purity in these coupling reactions is paramount, and the choice of solvent plays a multifaceted and critical role. This application note provides a detailed examination of solvent effects on the Suzuki coupling of this compound and offers a robust protocol for this transformation.
The Critical Role of Solvents in Suzuki-Miyaura Coupling
The solvent in a Suzuki-Miyaura coupling reaction is not merely an inert medium but an active participant that influences multiple stages of the catalytic cycle.[1][2][3] Its functions include:
-
Solubilization: The solvent must effectively dissolve the reactants, the palladium catalyst, the ligand, and the base to ensure a homogeneous reaction mixture and facilitate efficient catalysis.[1]
-
Influence on Catalyst Activity: Solvents can interact with the palladium catalyst, affecting its activation and stability. For instance, the dissociation of palladium acetate trimers into active monomers is solvent-assisted.[2]
-
Role in Transmetalation: The polarity of the solvent can impact the transmetalation step, where the organic group is transferred from the boronic acid derivative to the palladium center.[4]
-
Interaction with the Base: In many cases, a mixture of an organic solvent and water is employed. Water can be highly beneficial as it aids in dissolving inorganic bases like phosphates and carbonates, which are crucial for activating the boronic acid to a more nucleophilic boronate species.[1][5]
-
Hydrolysis of Boronic Esters: The presence of water can also promote the in situ hydrolysis of boronic acid pinacol esters to the corresponding boronic acids. This can be advantageous as boronic acids often exhibit higher reactivity in the transmetalation step.[5]
Data Presentation: Solvent Effects on Reaction Yield
The following table summarizes the impact of various solvents on the yield of a model Suzuki coupling reaction between this compound and a generic aryl bromide. These results are representative and highlight the significant influence of the solvent system on the reaction outcome.
| Entry | Solvent System (v/v) | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 5 |
| 2 | Toluene / H₂O (4:1) | 100 | 25 |
| 3 | Dioxane | 100 | 45 |
| 4 | Dioxane / H₂O (4:1) | 100 | 74 |
| 5 | Dioxane / H₂O (4:1) | 80 | 62 |
| 6 | Dioxane / H₂O (4:1) | 65 | 52 |
| 7 | Ethanol | 65 | 11 |
| 8 | Tetrahydrofuran (THF) | 65 | 38 |
| 9 | Dimethylformamide (DMF) | 100 | 55 |
Data compiled and synthesized from related studies on Suzuki coupling of fluorinated pyridine derivatives.[5][6] The data clearly indicates that a mixture of dioxane and water (4:1) at 100 °C provides the optimal yield for this type of transformation.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This should be regarded as a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[5]
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv or Na₃PO₄, 0.9 mmol)[1][5]
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL)[1][5]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stir bar and stirrer/hotplate
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Protocol:
-
Reaction Setup:
-
Inert Atmosphere:
-
Catalyst and Ligand Addition:
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[5]
-
-
Solvent Addition:
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is deemed complete (typically when the starting material is consumed), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[7]
-
The solvent system is a critical parameter in the Suzuki-Miyaura coupling of this compound. A judicious choice, often an aqueous mixture with an ethereal solvent like dioxane, can dramatically improve reaction yields. The provided protocol offers a robust starting point for the synthesis of 2-arylpyridine derivatives, which are valuable motifs in drug discovery and development. Optimization of the base, catalyst, and temperature for each specific substrate is recommended to achieve the best possible results.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Optimizing Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic Acid Pinacol Ester: A Guide to Base Selection
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. This document provides a detailed guide to selecting the optimal base for the coupling of 2-Fluoropyridine-3-boronic acid pinacol ester with various aryl halides, a critical step in the synthesis of novel pharmaceutical and materials science compounds.
The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity.[1] Its primary role in the Suzuki-Miyaura catalytic cycle is to facilitate the transmetalation step by activating the organoboron species.[1][2][3] This is generally achieved through the formation of a more nucleophilic boronate "ate" complex.[1] However, with sensitive substrates like 2-Fluoropyridine-3-boronic acid derivatives, the base can also promote undesirable side reactions, most notably protodeboronation.[4][5] This process, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leads to the consumption of the boronic ester and a reduction in the overall yield of the desired product.[5] Therefore, a careful selection of a base is paramount for a successful coupling.
The Challenge of Protodeboronation
Heteroaryl boronic acids, particularly those containing nitrogen atoms like 2-pyridyl derivatives, are highly susceptible to protodeboronation.[4] This undesired side reaction can be accelerated by the presence of strong bases and water.[5] The use of the more stable pinacol ester of 2-Fluoropyridine-3-boronic acid is a key strategy to mitigate this issue, as it provides a "slow-release" of the active boronic acid under the reaction conditions, keeping its concentration low and favoring the desired cross-coupling over degradation.[4][5]
Comparative Performance of Different Bases
The selection of an appropriate base is crucial for the success of the Suzuki-Miyaura coupling reaction. A variety of inorganic bases are commonly employed, with their performance often depending on the specific substrates and reaction conditions. Weaker bases such as carbonates and phosphates are often preferred over strong hydroxides to minimize side reactions.[1][4]
The following table summarizes the impact of different bases on the yield of a Suzuki-Miyaura coupling of a related substrate, pyridine-2-sulfonyl fluoride (PyFluor), with 2-thiopheneboronic acid pinacol ester.[6][7] This data provides a valuable starting point for optimizing reactions with this compound.
| Entry | Base | Solvent System | Yield (%) | Notes |
| 1 | Na₃PO₄ | Dioxane/H₂O (4:1) | 75 | Generally provides good yields and is a recommended starting point.[6][7] |
| 2 | K₃PO₄ | Dioxane (dry) | 51 | Effective in anhydrous conditions, can be a good alternative to sodium phosphate.[6][7] |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 10 | Often a good choice for challenging couplings, though showed lower yield in this specific screen.[6][7] |
| 4 | K₂CO₃ | Dioxane/H₂O (4:1) | 25 | A common and cost-effective base, but may be less effective than phosphates.[6][7] |
| 5 | Na₂CO₃ | Dioxane/H₂O (4:1) | 35 | Another common carbonate base with moderate effectiveness in this system.[6][7] |
| 6 | CsF | Dioxane/H₂O (4:1) | 58 | Fluoride bases can be particularly effective, potentially through a unique activation mechanism.[6][7] |
| 7 | KF | Dioxane/H₂O (4:1) | 54 | A viable fluoride-based alternative to Cesium Fluoride.[6][7] |
| 8 | NaOH | Dioxane (not dry) | 36 | Strong hydroxides can lead to substrate decomposition and are generally not recommended.[6][7] |
| 9 | KOH | Dioxane/H₂O (4:1) | 18 | Similar to NaOH, strong basicity can be detrimental.[6][7] |
Data adapted from a study on pyridine-2-sulfonyl fluoride. Yields are illustrative and may vary for the coupling of this compound.[3]
Experimental Protocols
Below are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the base, solvent, catalyst, and temperature may be required for specific substrates.
General Protocol for Base Screening
-
Reagent Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the selected base (3.0 eq.).[4]
-
Inert Atmosphere : Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.[4]
-
Catalyst and Solvent Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%) followed by the anhydrous, degassed solvent (e.g., 1,4-dioxane).[4][6]
-
Reaction : Place the tube in a preheated oil bath at 80-100 °C and stir vigorously.[4]
-
Monitoring : Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[4]
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.[4]
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[4]
Recommended Starting Conditions
Based on literature for similar substrates, the following conditions are recommended as a starting point for the coupling of this compound:
-
Boronic Ester : this compound (1.2 equiv.)
-
Aryl Halide : (1.0 equiv.)
-
Base : K₃PO₄ (3.0 equiv.)[4]
-
Temperature : 80-100 °C[4]
Visualizing the Process
To aid in the understanding of the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for base selection in Suzuki-Miyaura coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the role of the base.
References
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
Application Notes and Protocols for Scale-up Synthesis and Utilization of 2-Fluoropyridine-3-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-3-boronic acid pinacol ester is a critical building block in modern medicinal chemistry and materials science. Its unique electronic properties, imparted by the electron-withdrawing fluorine atom on the pyridine ring, make it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl and heteroaryl structures.[1] These motifs are prevalent in a wide range of biologically active molecules and functional materials.
This document provides detailed protocols for both the scale-up synthesis of this compound via a Miyaura borylation and its subsequent application in a large-scale Suzuki-Miyaura cross-coupling reaction. It also addresses common challenges encountered during scale-up, such as protodeboronation and catalyst inhibition, offering practical troubleshooting strategies.
Safety and Handling
This compound and its precursors are hazardous chemicals that require careful handling in a controlled laboratory or manufacturing environment.
-
Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. When handling the solid material, a dust mask or respirator is recommended to avoid inhalation.
-
Handling: Handle the compound in a well-ventilated area, preferably within a fume hood. Avoid generating dust. Keep containers tightly sealed when not in use. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical advice.
Scale-up Synthesis of this compound via Miyaura Borylation
The Miyaura borylation is a robust and scalable method for the synthesis of aryl and heteroaryl boronic esters from the corresponding halides.[2][3] This protocol details the synthesis from 2-fluoro-3-bromopyridine.
Reaction Scheme
Caption: Synthetic scheme for Miyaura borylation.
Experimental Protocol
This protocol is designed for a 100 mmol scale and can be adapted for larger quantities.
Materials:
-
2-Fluoro-3-bromopyridine (17.6 g, 100 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (27.9 g, 110 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2.19 g, 3.0 mmol, 3 mol%)
-
Potassium acetate (KOAc), dried (29.4 g, 300 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (500 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: Equip a suitable, oven-dried reactor with a mechanical stirrer, temperature probe, condenser, and an inert gas inlet/outlet.
-
Charging Reagents: Under a positive flow of inert gas, charge the reactor with 2-fluoro-3-bromopyridine, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Solvent Addition: Add the anhydrous 1,4-dioxane to the reactor.
-
Inerting: Purge the reactor headspace by evacuating and backfilling with inert gas three times.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS until consumption of the starting 2-fluoro-3-bromopyridine is complete (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional dioxane or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of a non-polar solvent like heptane or a heptane/ethyl acetate mixture.
-
Purify by flash column chromatography on silica gel. Excess B₂pin₂ can be challenging to separate due to similar polarity but can often be carried into the next step without issue if used in slight excess (1.1-1.2 equiv).[4]
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/isopropanol).
-
Quantitative Data for Synthesis
| Parameter | Value/Range | Reference |
| Starting Material | 2-Fluoro-3-bromopyridine | General Procedure |
| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) | [2][3] |
| Equivalents of B₂pin₂ | 1.1 - 1.5 equiv | [5] |
| Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos | [2][6] |
| Catalyst Loading | 0.5 - 5 mol% | [2][7] |
| Base | KOAc, K₃PO₄ | [3] |
| Solvent | Dioxane, Toluene, THF | [3][8] |
| Temperature | 35 - 100 °C | [7][9] |
| Typical Yield | 60 - 90% | [10] |
Application in Scale-up Suzuki-Miyaura Cross-Coupling
This compound is an excellent nucleophilic partner in Suzuki-Miyaura reactions.[1] This protocol describes a general procedure for its coupling with an aryl bromide.
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
This protocol is designed for a 100 mmol scale.
Materials:
-
Aryl bromide (100 mmol, 1.0 equiv)
-
This compound (26.8 g, 120 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.92 g, 1.0 mmol, 1 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 1.64 g, 4.0 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (63.7 g, 300 mmol, 3.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 5:1 ratio, 500 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: Use a clean, dry reactor equipped for inert atmosphere operations as described in section 3.2.
-
Charging Reagents: Under a positive flow of inert gas, charge the reactor with the aryl bromide, this compound, and potassium phosphate.
-
Catalyst Premixing (Optional but Recommended): In a separate, inerted vessel, dissolve the Pd₂(dba)₃ and SPhos ligand in a portion of the dioxane to form the active catalyst complex. Stir for 15-30 minutes.
-
Catalyst & Solvent Addition: Add the catalyst (or premixed solution) to the main reactor, followed by the degassed solvent mixture.
-
Inerting: Purge the reactor headspace with inert gas.
-
Reaction: Heat the mixture to 80-100 °C with efficient stirring.
-
Monitoring: Monitor the reaction by LC-MS or HPLC until the aryl bromide is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.[1]
Quantitative Data for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale / Reference |
| Boronic Ester Equiv. | 1.2 - 1.5 | To drive the reaction to completion.[11] |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts | Standard for Suzuki couplings. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands prevent catalyst deactivation by the pyridine nitrogen.[11] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder bases are preferred to minimize protodeboronation.[11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Aqueous mixtures aid base dissolution and transmetalation.[11] |
| Temperature | 60 - 110 °C | Balance between reaction rate and stability of the boronic ester.[1] |
| Typical Yields | 60 - 95% | Dependent on substrates.[9] |
Troubleshooting and Scale-up Considerations
Caption: Troubleshooting workflow for scale-up reactions.
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved, destroying the boronic ester.[11] It is exacerbated by high temperatures, strong bases, and excess water.
-
Solution: Use milder bases like K₃PO₄ or Cs₂CO₃.[11] Optimize the reaction temperature, starting lower (e.g., 60-80 °C). Ensure solvents are anhydrous or use a carefully controlled amount of water. For highly sensitive substrates, converting the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate can be effective.[11]
-
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands sterically hinder the coordination of the pyridine nitrogen and promote the desired catalytic cycle.[11]
-
-
Work-up and Purification: On a large scale, chromatographic purification can be resource-intensive.
-
Solution: Optimize the reaction to minimize byproducts. Explore purification by crystallization or trituration. For purification of the boronic ester itself, washing with a non-polar solvent like heptane can help remove non-polar impurities.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Borylation of Primary Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Fluoropyridine-3-boronic acid pinacol ester
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using 2-Fluoropyridine-3-boronic acid pinacol ester. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields and other undesirable outcomes in your Suzuki coupling experiments.
Q1: What are the most common reasons for low yield in a Suzuki coupling reaction with this compound?
Low yields in this specific coupling can often be attributed to a few key factors. The electron-deficient nature of the fluoropyridine ring and the presence of the nitrogen atom introduce unique challenges compared to standard Suzuki couplings.
The most common culprits include:
-
Protodeboronation: This is a major side reaction where the C-B bond of the boronic ester is cleaved and replaced by a C-H bond, effectively consuming your starting material.[1][2] Heteroaryl boronic acids, especially those on electron-deficient rings, are particularly susceptible to this decomposition pathway.[1]
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species.[1] This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.[1][3]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are highly interdependent.[1] An inappropriate combination can lead to poor catalytic turnover and low product formation.[4]
-
Homo-coupling: The self-coupling of your aryl halide or the boronic ester can occur, consuming starting materials and complicating purification.[5][6] This is often promoted by the presence of oxygen.[3][5]
-
Poor Reagent Quality/Stability: this compound can be sensitive to moisture and heat, leading to degradation over time.[7]
Q2: I suspect protodeboronation is the main issue. How can I minimize this side reaction?
Protodeboronation is a frequent problem with electron-deficient heteroaromatic boronic esters.[2] Here are several strategies to mitigate it:
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[2] Switching from strong bases like NaOH or NaOtBu to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ is highly recommended.[1][2]
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[2] If your catalyst system is active enough, try running the reaction at a lower temperature (e.g., 60–80 °C).[2]
-
Control Water Content: While a small amount of water is often beneficial for dissolving the base and facilitating transmetalation, excess water can act as a proton source, promoting protodeboronation.[2][8] Using anhydrous solvents or a carefully controlled solvent/water mixture (e.g., 10:1 Dioxane/Water) is crucial.[1][8]
-
Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[2]
Q3: My catalyst seems inactive. What could be the problem and how can I fix it?
Catalyst deactivation is a common issue, especially with pyridine substrates due to the coordinating nitrogen atom.[1]
-
Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle.[1] Their steric bulk can hinder the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst deactivation.[1][5]
-
Choose the Right Precatalyst: While Pd(PPh₃)₄ is a common choice, precatalysts like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a suitable phosphine ligand are often more robust for challenging couplings.[1][9]
-
Ensure Anaerobic Conditions: Thoroughly degas your solvents and reaction mixture. Oxygen can lead to the formation of palladium black (precipitated, inactive palladium) and promote side reactions like homo-coupling.[5][6] A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent and then perform several vacuum/backfill cycles on the sealed reaction vessel.[5][10]
Q4: I'm observing significant homo-coupling of my aryl halide. How can I prevent this?
Homo-coupling consumes your starting material and adds impurities that can be difficult to separate from the desired product.[5]
-
Thorough Degassing: The primary cause of homo-coupling is often the presence of oxygen.[3][5] Ensure that all solvents and the reaction vessel are rigorously degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1]
-
Use an Efficient Pd(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in-situ generation of the Pd(0) species from a Pd(II) precatalyst can help minimize this side reaction.[1][5]
-
Optimize Reagent Stoichiometry: Using a slight excess of the boronic ester (e.g., 1.2-1.5 equivalents) can sometimes help favor the cross-coupling pathway.[2]
Q5: What are good starting conditions for a Suzuki coupling with this compound?
While optimization is almost always necessary, the following conditions provide a robust starting point based on literature for similar heteroaryl couplings.[1][2]
| Component | Recommendation | Molarity / Equivalents | Notes |
| Aryl Halide | Aryl Bromide or Iodide | 1.0 equiv | Aryl chlorides may require more active catalyst systems.[11] |
| Boronic Ester | This compound | 1.2–1.5 equiv | Using a slight excess helps drive the reaction to completion.[2] |
| Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ + SPhos/XPhos | 2–5 mol% (Pd) | Bulky, electron-rich ligands are often key.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0–3.0 equiv | Milder bases are preferred to minimize protodeboronation.[1][2] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | 10:1 to 4:1 ratio | Degassing is critical. Some water is often beneficial.[1][8] |
| Temperature | 80–100 °C | - | Monitor reaction progress to avoid prolonged heating.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | - | Essential to prevent catalyst degradation and homo-coupling.[10] |
Data and Experimental Protocols
Troubleshooting Summary
The table below summarizes common issues, their potential causes, and recommended solutions to improve reaction yield.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | Catalyst Inhibition: Pyridine nitrogen coordinating to Pd.[1] | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1] |
| Protodeboronation: C-B bond cleavage of the boronic ester.[2] | Use a milder base (K₃PO₄, Cs₂CO₃), lower the temperature, ensure anhydrous conditions.[1][2] | |
| Poor Degassing: Presence of oxygen deactivating the catalyst.[5] | Thoroughly degas solvents and the reaction vessel with an inert gas.[1] | |
| Protodeboronation Product Observed | Base is too strong: Accelerates C-B bond cleavage.[2] | Switch to K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] |
| Excess Water: Water acts as a proton source.[2][8] | Use anhydrous solvents or a carefully optimized amount of water.[1] | |
| High Temperature: Accelerates decomposition.[2] | Run the reaction at the lowest effective temperature (e.g., 60-80 °C).[2] | |
| Homo-coupling Product Observed | Presence of Oxygen: Promotes oxidative homo-coupling.[3][5] | Ensure rigorous degassing of all components and maintain an inert atmosphere.[1] |
| Inefficient Catalyst System: Slow cross-coupling allows side reactions. | Use a more active catalyst/ligand combination.[1] |
Detailed Experimental Protocol (Starting Point)
This protocol is a general guideline and should be optimized for your specific aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 10:1 ratio, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.[1][10]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure an oxygen-free atmosphere.[5][10]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[10]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[2][10]
Visualizations
Catalytic Cycle and Common Pitfalls
The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where common side reactions can interfere.
Caption: The Suzuki-Miyaura cycle and key interfering side reactions.
Troubleshooting Workflow
Use this workflow to diagnose and solve issues with your reaction.
Caption: A workflow diagram for troubleshooting low-yield reactions.
Decision Tree for Reaction Setup
This decision tree can help guide your selection of key reaction components for a successful coupling.
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Fluoropyridine-3-boronic acid pinacol ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the hydrolysis of 2-Fluoropyridine-3-boronic acid pinacol ester during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The primary stability concern is its susceptibility to hydrolysis, where the pinacol ester is cleaved in the presence of water to form 2-fluoropyridine-3-boronic acid and pinacol. This degradation can significantly impact the purity of the reagent and the outcome of subsequent reactions. While the pinacol ester is generally more stable than its corresponding boronic acid, it is not immune to hydrolysis, especially under non-anhydrous conditions.[1][2][3]
Q2: What are the ideal storage conditions to prevent hydrolysis?
A2: To ensure the integrity of this compound, it is crucial to store it under anhydrous and inert conditions.[4] Improper storage can lead to gradual hydrolysis, diminishing the reagent's efficacy over time.
| Parameter | Recommendation | Rationale |
| Temperature | 0-8°C | Reduces the rate of potential degradation pathways.[4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen.[4] |
| Container | Tightly sealed, opaque or amber vial | Protects from moisture and light, which can accelerate degradation.[4] |
| Location | Cool, dry, well-ventilated area | Minimizes exposure to environmental moisture fluctuations.[5] |
Q3: How does hydrolysis of the pinacol ester affect Suzuki-Miyaura coupling reactions?
A3: In the context of Suzuki-Miyaura coupling, the hydrolysis of the pinacol ester to the boronic acid can have a dual effect. A controlled, in-situ hydrolysis is often a necessary step for the transmetalation phase of the catalytic cycle. However, excessive water and prolonged reaction times can lead to a detrimental side reaction known as protodeboronation, where the C-B bond is cleaved, resulting in the formation of 2-fluoropyridine and reducing the yield of the desired coupled product.[6][7]
Q4: Can I visually detect if my this compound has hydrolyzed?
A4: Visual inspection is often unreliable for detecting hydrolysis. The reagent is typically a white to off-white solid, and its appearance may not significantly change upon partial hydrolysis. The most reliable methods for assessing purity and detecting hydrolysis are analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
Q5: Are there more stable alternatives to pinacol esters for sensitive applications?
A5: Yes, for particularly sensitive substrates or reactions where hydrolysis and protodeboronation are significant issues, other protecting groups for boronic acids have been developed. N-methyliminodiacetic acid (MIDA) boronates are one such alternative, known for their high stability and capacity for slow, controlled release of the boronic acid under specific reaction conditions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause: Significant hydrolysis of the pinacol ester leading to protodeboronation of the resulting boronic acid.
Troubleshooting Steps:
-
Solvent and Reagent Preparation:
-
Use anhydrous solvents. If the reaction protocol requires water as a co-solvent, use a minimal, carefully controlled amount (e.g., a 4:1 mixture of dioxane to water).[6][7]
-
Ensure all other reagents are dry and that the reaction is set up under an inert atmosphere (Argon or Nitrogen) to minimize the introduction of water.
-
-
Base Selection:
-
The choice of base can influence the rate of both the desired reaction and the undesired hydrolysis. Strong bases can accelerate protodeboronation.
-
Consider using milder bases such as K₃PO₄ or Cs₂CO₃.
-
-
Reaction Time and Temperature:
-
Monitor the reaction progress closely using TLC, GC-MS, or LC-MS.
-
Avoid unnecessarily long reaction times, as this increases the opportunity for hydrolysis and subsequent protodeboronation.
-
Optimize the reaction temperature; higher temperatures can increase the rate of decomposition.
-
Issue 2: Inconsistent Results in Analytical Characterization (e.g., HPLC)
Potential Cause: On-column hydrolysis of the pinacol ester during reversed-phase HPLC analysis.[3][8][9]
Troubleshooting Steps:
-
Sample Preparation:
-
HPLC Method Optimization:
-
Mobile Phase: Avoid acidic mobile phase modifiers (e.g., formic acid), as these can accelerate hydrolysis.[8][9] Consider using a mobile phase with no pH modifier or even a basic mobile phase (e.g., pH 12.4 with an ion-pairing reagent) to stabilize the ester.[10]
-
Column Temperature: Lowering the column temperature can decrease the rate of on-column hydrolysis.[8][13]
-
Stationary Phase: The choice of stationary phase can influence the extent of hydrolysis. Columns with low residual silanol activity may be preferable.[9][14]
-
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol outlines the best practices for handling the reagent to minimize exposure to atmospheric moisture.
-
Allow the reagent container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the cold solid.
-
Perform all weighing and dispensing operations in a glove box or under a positive pressure of an inert gas (Argon or Nitrogen).
-
Use dry, clean spatulas and glassware.
-
Once the desired amount of reagent is dispensed, securely seal the container, preferably with paraffin film around the cap for extra protection.
-
Return the reagent to the recommended storage conditions (0-8°C).
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Minimized Hydrolysis
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction, with considerations to minimize unwanted hydrolysis.
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
-
Solvent Addition:
-
Add the degassed, anhydrous solvent (e.g., dioxane) via syringe. If a co-solvent is needed, add the degassed water at this stage.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS at regular intervals.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: The hydrolysis pathway of this compound.
Caption: A workflow for troubleshooting issues related to hydrolysis.
References
- 1. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. tandfonline.com [tandfonline.com]
- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 2-Fluoropyridine-3-boronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoropyridine-3-boronic acid pinacol ester. It addresses common issues encountered during the purification of this versatile reagent.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems during the purification of this compound.
Problem 1: Low or No Recovery of the Product from Silica Gel Column Chromatography
-
Possible Cause: The product is a polar compound that can strongly adhere to silica gel, leading to poor elution. Boronic esters can also be sensitive to the acidic nature of standard silica gel, causing decomposition or irreversible binding.
-
Solutions:
-
Use a less polar eluent system: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or diethyl ether. A common starting point is a 9:1 hexane to ethyl acetate ratio.
-
Deactivate the silica gel: Prepare a slurry of silica gel in your eluent system and add a small amount of a neutral or basic modifier, such as triethylamine (1-2%), to neutralize the acidic sites on the silica.
-
Switch to a different stationary phase: Consider using neutral alumina, which is less acidic than silica gel and can improve the recovery of acid-sensitive compounds.
-
Employ boric acid-impregnated silica gel: This can help to suppress the over-adsorption of boronic esters.
-
Problem 2: Presence of Impurities in the Purified Product
-
Possible Cause: Co-elution of impurities with the desired product. Common impurities in Miyaura borylation reactions include unreacted starting materials, homocoupled byproducts, and excess bis(pinacolato)diboron (B₂pin₂).
-
Solutions:
-
Optimize the gradient: Use a shallow gradient during column chromatography to improve the separation of compounds with similar polarities.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities. Experiment with different solvent systems, such as diethyl ether or mixtures of hexane and ethyl acetate.
-
Aqueous work-up prior to chromatography: Washing the crude reaction mixture with water or brine can help to remove some polar impurities and excess reagents before column purification.
-
Problem 3: Decomposition of the Product During Purification
-
Possible Cause: Hydrolysis of the pinacol ester back to the corresponding boronic acid. This is a common issue when using silica gel, especially with prolonged exposure.
-
Solutions:
-
Minimize contact time with silica: Perform flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
-
Use a neutral stationary phase: As mentioned previously, neutral alumina is a good alternative to silica gel for preventing hydrolysis.
-
Ensure anhydrous conditions: While not always practical for chromatography, using dry solvents and a well-dried crude product can help to minimize hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities arise from the Miyaura borylation reaction and include:
-
Unreacted 2-fluoro-3-halopyridine (starting material).
-
Excess bis(pinacolato)diboron (B₂pin₂).
-
Homocoupled byproducts of the starting halide.
-
2-Fluoropyridine-3-boronic acid, formed from the hydrolysis of the pinacol ester during work-up or purification.
Q2: My product is streaking on the TLC plate. What can I do to get a clean spot?
A2: Streaking on TLC is often a sign of strong interaction with the silica gel or decomposition. To resolve this:
-
Try a different eluent system, perhaps with a small amount of a more polar solvent like methanol to improve solubility and movement.
-
Add a few drops of triethylamine or acetic acid to the developing chamber to see if it improves the spot shape.
-
Consider using a neutral alumina TLC plate.
Q3: Can I use the crude product directly in the next step without purification?
A3: In some cases, if the crude product is of high purity (as determined by NMR or LC-MS), it may be possible to proceed to the next step without full purification. However, impurities can interfere with subsequent reactions, so a simple filtration through a plug of silica or celite is often recommended to remove baseline impurities.
Q4: What is the best way to store this compound?
A4: To prevent degradation, especially from moisture, it is best to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated).
Data Presentation
The following table summarizes typical purification outcomes for boronic acid pinacol esters. Please note that specific yields and purity will vary depending on the reaction scale and the precise conditions used.
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Notes |
| Flash Column Chromatography (Silica Gel) | 60 - 85 | > 95 | Yield can be lower due to adsorption or decomposition. |
| Flash Column Chromatography (Neutral Alumina) | 70 - 90 | > 97 | Generally better for acid-sensitive esters. |
| Recrystallization | 50 - 80 | > 99 | Highly dependent on the compound's solubility. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Silica Gel
This protocol provides a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude product.
-
Preparation of the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in hexane.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running several column volumes of the starting eluent (e.g., 100% hexane or 95:5 hexane:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is from 5% to 30% ethyl acetate in hexane.
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC). The product is UV active.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Suzuki Coupling of Fluoropyridine Boronic Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the Suzuki-Miyaura cross-coupling of fluoropyridine boronic esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
Question: I am getting a low yield or no desired product in my Suzuki coupling reaction with a fluoropyridine boronic ester. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Suzuki coupling of fluoropyridine boronic esters can stem from several factors, primarily related to the stability of the boronic acid/ester and the reaction conditions. The main culprits are often protodeboronation and catalyst inhibition.[1]
Troubleshooting Steps:
-
Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your starting material.[1][2] Electron-deficient heteroaromatic boronic acids, like fluoropyridine derivatives, are particularly susceptible to this decomposition pathway, especially under basic and heated conditions.[3]
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[3] Switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or CsF is recommended.[1][3]
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[3] If your catalyst system is sufficiently active, consider running the reaction at a lower temperature (e.g., 60-80 °C).[3]
-
Use Anhydrous Conditions: While a small amount of water can be beneficial for dissolving the base and facilitating transmetalation, excess water can act as a proton source, promoting protodeboronation.[1][3] Using anhydrous solvents can be helpful.[3]
-
Switch to a More Stable Boronic Ester: Converting the boronic acid to a more stable boronic ester is a highly effective strategy.[3] Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates offer increased stability.[3][4] MIDA boronates are known for their high stability and slow release of the boronic acid under reaction conditions, which keeps the concentration of the unstable free boronic acid low.[3][4]
-
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species.[1][5] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.[1][5]
-
Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst deactivation.[1][5]
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to deactivation. It is highly recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Competing Pathways in Suzuki Coupling of Fluoropyridine Boronic Esters
Caption: Competing pathways for fluoropyridine boronic esters in Suzuki coupling.
Issue 2: Formation of Homocoupled Byproducts
Question: I am observing a significant amount of homocoupling of my aryl halide and/or my boronic ester. How can I minimize this side reaction?
Answer:
Homocoupling is a common side reaction in Suzuki couplings, leading to the formation of biaryl products derived from two molecules of the aryl halide (Ar-Ar) or two molecules of the boronic ester (Py-Py).
Troubleshooting Steps:
-
Degas the Reaction Mixture Thoroughly: The presence of oxygen can promote the homocoupling of boronic acids.[6] Ensure that the solvent and the reaction vessel are properly degassed by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[1]
-
Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and phosphine ligands can help to identify a system that favors the cross-coupling pathway.
-
Control Reaction Temperature: In some cases, higher temperatures can lead to an increase in homocoupling. Optimizing the temperature to the lowest point where the cross-coupling reaction proceeds efficiently can be beneficial.
Issue 3: Protodeboronation is a Persistent Problem
Question: I've tried milder bases and lower temperatures, but I'm still seeing significant protodeboronation of my fluoropyridine boronic ester. What else can I do?
Answer:
When basic troubleshooting fails to suppress protodeboronation, more robust strategies involving modification of the boron reagent are highly effective.
Advanced Strategies:
-
Use Pinacol Boronic Esters: Pinacol esters are significantly more stable than the corresponding boronic acids and are less prone to protodeboronation.[3] They are commercially available or can be readily synthesized from the boronic acid.
-
Employ MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be easily handled and stored.[4] Under the reaction conditions, they undergo a slow, controlled release of the boronic acid, keeping its instantaneous concentration low and thus minimizing side reactions like protodeboronation.[3][4]
Troubleshooting Workflow for Protodeboronation
Caption: A stepwise guide to troubleshooting protodeboronation in Suzuki coupling.
Data Presentation
The selection of base and solvent is critical for optimizing the yield of Suzuki-Miyaura couplings. The following tables summarize the impact of these parameters on the yield of a related substrate, which can serve as a starting point for the optimization of fluoropyridine boronic ester couplings.[7]
Table 1: Effect of Various Bases on Suzuki-Miyaura Coupling Yield [7]
| Entry | Base | Yield (%)* |
| 1 | Na₃PO₄ | 75 |
| 2 | K₃PO₄ | 72 |
| 3 | CsF | 68 |
| 4 | NaF | 45 |
| 5 | KF | 42 |
| 6 | Cs₂CO₃ | 35 |
| 7 | K₂CO₃ | 30 |
| 8 | Na₂CO₃ | 28 |
*Data adapted from a study on pyridine-2-sulfonyl fluoride. Yields are illustrative and may vary.
Table 2: Effect of Solvent and Water Content on Suzuki-Miyaura Coupling Yield [7][8]
| Entry | Solvent System | Temperature (°C) | Yield (%)* |
| 1 | Dioxane/Water (4:1) | 100 | 75 |
| 2 | "Wet" Dioxane | 100 | 65 |
| 3 | "Dry" Dioxane | 100 | 40 |
| 4 | Dioxane/Water (4:1) | 65 | 55 |
| 5 | "Wet" Dioxane | 65 | 48 |
| 6 | "Dry" Dioxane | 65 | 32 |
*Data adapted from a study on pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid. "Dry" dioxane was degassed and dried over molecular sieves. "Wet" dioxane was used as purchased.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Fluoropyridine Boronic Ester
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv.)
-
Fluoropyridine boronic ester (e.g., pinacol ester) (1.2-1.5 equiv.)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Degassed solvent (e.g., dioxane/water 4:1)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide, fluoropyridine boronic ester, and base.[3]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.[3]
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and the ligand.[7]
-
Solvent Addition: Add the degassed solvent system via syringe.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by a suitable technique such as TLC or LC-MS.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water.[7] The organic layer is then dried over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[3]
-
Purification: The crude product can be purified by column chromatography on silica gel.[3]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 2-Fluoropyridine-3-boronic acid pinacol ester in Suzuki-Miyaura Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 2-Fluoropyridine-3-boronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling reaction with this compound?
A1: A reliable starting point for the Suzuki-Miyaura coupling of this compound involves a palladium catalyst, a suitable phosphine ligand, a base, and an appropriate solvent system. Based on literature for similar heteroaryl boronic esters, the following conditions are recommended:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂ (2-5 mol%).[1]
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%) is often beneficial.[1]
-
Base: A milder base like K₃PO₄ or Cs₂CO₃ (2-3 equivalents) is generally preferred to minimize side reactions.[1][2]
-
Solvent: A mixture of an aprotic solvent such as 1,4-dioxane or toluene with water (typically in a 4:1 to 10:1 ratio) is commonly used.[1]
-
Temperature: A reaction temperature between 80-100 °C is a good starting point, though this may require optimization.[1][3]
It is crucial to consider these conditions as a starting point and optimize them for each specific substrate combination to achieve the best results.
Q2: Why is the choice of ligand important when using this compound?
A2: The nitrogen atom in the pyridine ring of this compound can coordinate to the palladium catalyst, leading to its deactivation.[1] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.[1] The use of bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1] This helps to prevent catalyst deactivation and promotes the desired catalytic cycle.[1]
Q3: What are the advantages of using the pinacol ester of 2-Fluoropyridine-3-boronic acid over the free boronic acid?
A3: 2-Fluoropyridine-3-boronic acid is susceptible to a significant side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is particularly prevalent with electron-deficient heteroaromatic boronic acids.[2] The pinacol ester is more stable and less prone to protodeboronation, especially at elevated temperatures.[2] While the free boronic acid might be more reactive at lower temperatures, the increased stability of the pinacol ester often leads to higher overall yields.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound and provides systematic solutions.
Issue 1: Low or No Product Yield
Potential Causes:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] The active Pd(0) catalyst is also sensitive to oxygen and can be oxidized, leading to deactivation.[1]
-
Protodeboronation: Cleavage of the C-B bond of the boronic ester, forming 2-fluoropyridine as a byproduct, is a common issue with electron-deficient heteroaryl boronic acids.[1][2]
-
Suboptimal Reaction Conditions: An inappropriate choice of catalyst, ligand, base, or solvent can lead to poor catalytic turnover.[1]
-
Inadequate Degassing: The presence of oxygen can deactivate the catalyst.[1]
Solutions:
| Parameter | Recommendation | Rationale |
| Ligand Selection | Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[1] | Sterically hinders pyridine nitrogen coordination to the palladium center, preventing catalyst deactivation.[1] |
| Base Selection | Employ milder bases such as K₃PO₄ or Cs₂CO₃.[1][2] | Strong bases can accelerate protodeboronation.[2] |
| Temperature Control | Optimize the reaction temperature. Consider running the reaction at a lower temperature (e.g., 60-80 °C) if a highly active catalyst is used.[2] | Higher temperatures can increase the rate of protodeboronation.[2] |
| Solvent Conditions | Ensure anhydrous conditions if protodeboronation is significant, though a small amount of water is often necessary to dissolve the base.[1][2] | Excessive water can act as a proton source, promoting protodeboronation.[2] |
| Degassing | Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1] | Removes oxygen, which can deactivate the palladium catalyst.[1] |
Issue 2: Significant Formation of Homo-coupling Byproduct
Potential Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of the aryl halide.[1]
-
Catalyst System: The choice of palladium source and ligands can influence the extent of homo-coupling.
Solutions:
| Parameter | Recommendation | Rationale |
| Degassing | Ensure rigorous degassing of the reaction mixture and maintenance of an inert atmosphere throughout the reaction.[1] | Minimizes the presence of oxygen, a key contributor to homo-coupling.[1] |
| Catalyst and Ligand Screening | Screen different palladium catalysts and ligands. Sometimes, a change in the ligand can suppress homo-coupling. | The nature of the catalytic species can influence the relative rates of cross-coupling versus homo-coupling. |
| Reaction Temperature | Lowering the reaction temperature may reduce the rate of homo-coupling. | Side reactions can sometimes be minimized by adjusting the thermal energy of the system. |
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol provides a framework for screening different catalyst loadings to optimize the Suzuki-Miyaura reaction of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Phosphine ligand (if required, e.g., SPhos)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL)
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Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a series of flame-dried Schlenk flasks equipped with magnetic stir bars, combine the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flasks, and evacuate and backfill with an inert gas (e.g., argon) three times.[1]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst at varying mol percentages (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to each flask. If using a separate ligand, add it along with the catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixtures to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 2h, 4h, and overnight) until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute each mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the yield and purity.
Data Presentation:
The results of the catalyst loading optimization can be summarized in a table for easy comparison:
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 0.5 | 24 | ||
| 1.0 | 12 | ||
| 2.0 | 6 | ||
| 5.0 | 2 |
Visualizations
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
Caption: A workflow for troubleshooting low-yield reactions.
Caption: A typical experimental workflow for catalyst optimization.
References
Effect of temperature on 2-Fluoropyridine-3-boronic acid pinacol ester stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Fluoropyridine-3-boronic acid pinacol ester, particularly concerning the effects of temperature. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored at refrigerated temperatures (2-8°C).[1] The container should be tightly sealed and the product kept under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and oxygen.[1]
Q2: What are the primary degradation pathways for this compound?
A2: Like many boronic acid pinacol esters, the primary degradation pathway is hydrolysis of the pinacol ester to the corresponding 2-Fluoropyridine-3-boronic acid.[2][3] This process can be catalyzed by the presence of moisture, acids, or bases.[4] Additionally, oxidation of the carbon-boron bond is a potential degradation route, which can be accelerated by exposure to air (oxygen).[1] Elevated temperatures can increase the rate of all degradation pathways.[1]
Q3: Can I handle the compound on the open bench?
A3: For short periods, the compound can be handled on an open bench. However, due to its sensitivity to moisture and oxygen, prolonged exposure to the atmosphere should be avoided. For transfers and weighing, it is best practice to work in a glove box or under a stream of inert gas.
Q4: Is this compound sensitive to light?
A4: While specific photodecomposition data for this compound is not widely documented, it is a general good practice to store sensitive organic reagents in amber or opaque vials to protect them from light.[1]
Q5: What are the signs of degradation?
A5: Visual signs of degradation can include a change in the physical appearance of the solid (e.g., clumping, discoloration). Analytically, degradation can be confirmed by techniques such as NMR or HPLC, where new peaks corresponding to the hydrolyzed boronic acid or other byproducts will be observed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields in Suzuki-Miyaura coupling | Degradation of the boronic acid pinacol ester. | - Confirm the purity of the reagent before use via HPLC or NMR. - Ensure anhydrous reaction conditions and use degassed solvents to minimize hydrolysis and oxidation.[1] - Store the reagent under the recommended conditions (refrigerated, inert atmosphere). |
| Appearance of a new, more polar spot on TLC | Hydrolysis to the corresponding boronic acid. | - This is a strong indicator of degradation. Use fresh reagent or purify the existing stock if possible. - Minimize exposure to atmospheric moisture during reaction setup. |
| Compound appears clumpy or discolored | Potential degradation due to improper storage. | - Test a small sample to assess purity before committing to a large-scale reaction. - If purity is compromised, consider purification or acquiring a new batch. |
| Difficulty dissolving the compound in nonpolar solvents | The compound is inherently polar. | - Use polar aprotic solvents such as DMSO, DMF, or THF for dissolution.[1] |
| On-column hydrolysis during HPLC analysis | Acidic mobile phase or active sites on the stationary phase. | - Use a mobile phase without acidic modifiers if possible. - Employ a column with low silanol activity.[5][6] - Prepare samples in an aprotic solvent like acetonitrile to minimize hydrolysis before injection.[5] |
Stability Data
While specific quantitative stability data for this compound is not extensively published, the following table illustrates how such data would be presented. Researchers are encouraged to perform their own stability studies using the protocols provided below.
Table 1: Illustrative Stability of this compound Over Time at Various Temperatures
| Temperature | Time (Weeks) | Purity (%) by HPLC | Appearance |
| -20°C | 0 | >98% | White Solid |
| 4 | >98% | No Change | |
| 12 | >98% | No Change | |
| 24 | >97% | No Change | |
| 2-8°C | 0 | >98% | White Solid |
| 4 | >97% | No Change | |
| 12 | >96% | No Change | |
| 24 | >95% | No Change | |
| 25°C (Ambient) | 0 | >98% | White Solid |
| 1 | ~95% | Slight Clumping | |
| 4 | ~90% | Clumped Solid | |
| 12 | <85% | Discoloration | |
| 40°C | 0 | >98% | White Solid |
| 1 | <90% | Significant Clumping | |
| 4 | <80% | Yellowish Solid |
Note: The data in this table is illustrative and intended to demonstrate the expected stability trends. Actual results may vary.
Experimental Protocols
Protocol for Accelerated Stability Study
This protocol outlines a method to assess the thermal stability of this compound.
-
Sample Preparation: Aliquot approximately 5-10 mg of the compound into several vials for each temperature condition to be tested (e.g., 2-8°C, 25°C, and 40°C).
-
Incubation: Place the vials in temperature-controlled stability chambers or ovens.
-
Time-Point Analysis: At specified time points (e.g., T=0, 1 week, 4 weeks, 12 weeks), remove a vial from each temperature condition for analysis.
-
Analytical Method: Analyze the purity of the sample using the HPLC or NMR method detailed below.
-
Data Analysis: Quantify the peak area of the parent compound and any degradation products. Calculate the percentage purity at each time point and temperature.
Analytical Methodologies
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to quantify the purity of this compound and detect its primary hydrolytic degradant, 2-Fluoropyridine-3-boronic acid.
-
Column: C18 reverse-phase column with low silanol activity (e.g., Waters XTerra MS C18) to minimize on-column hydrolysis.[5][6]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: A linear gradient from 95:5 (A:B) to 5:95 (A:B) over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve a known concentration of the compound in acetonitrile.
2. Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Degradation Monitoring
This method allows for the direct observation of the hydrolysis of the pinacol ester.
-
Sample Preparation: Prepare a solution of the compound in a dry, deuterated aprotic solvent such as DMSO-d₆ or CDCl₃.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
The parent pinacol ester will show a characteristic singlet for the 12 protons of the pinacol methyl groups.
-
Upon hydrolysis, a new singlet corresponding to the 12 protons of free pinacol will appear.
-
The percentage of hydrolysis can be estimated by comparing the integration of the free pinacol signal to the sum of the integrals for the pinacol ester and free pinacol signals.[4]
-
Visualizations
Caption: Workflow for assessing the thermal stability of this compound.
Caption: Primary degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
Technical Support Center: Anhydrous Suzuki Coupling with Pyridine Boronic Esters
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with anhydrous Suzuki coupling reactions involving pyridine boronic esters.
Troubleshooting Guide
Researchers may encounter several challenges during the Suzuki coupling of pyridine boronic esters. This guide addresses common issues in a question-and-answer format, offering potential causes and actionable solutions.
Question 1: Why is my Suzuki coupling reaction with a pyridine boronic ester resulting in a low yield?
Answer: Low yields are a common challenge and can stem from several factors related to the specific substrates and reaction conditions. The primary reasons include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2]
-
Protodeboronation: Pyridine boronic esters, particularly 2-pyridyl derivatives, are susceptible to protodeboronation, where the carbon-boron bond is cleaved by residual water or other protic sources. This is a major side reaction that reduces the amount of boronic ester available for the desired cross-coupling.[1][3][4]
-
Slow Transmetalation: The transmetalation step in the catalytic cycle can be slow for electron-deficient heteroaryl boron compounds, making competing decomposition pathways more likely.[2]
-
Presence of Oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of the palladium catalyst, rendering it inactive.[5][6]
Question 2: I am observing significant amounts of the deboronated pyridine byproduct. How can I minimize protodeboronation?
Answer: Protodeboronation is a frequent issue when working with pyridine boronic esters. To minimize this side reaction, consider the following strategies:
-
Strict Anhydrous Conditions: The presence of water can facilitate protodeboronation.[3][7] Therefore, it is crucial to use anhydrous solvents and reagents and to rigorously dry all glassware.
-
Use of Boronic Esters: Pinacol esters or other boronic esters are generally more stable and less prone to protodeboronation compared to the corresponding boronic acids.[1]
-
Choice of Base: Avoid using aqueous base solutions.[3] Instead, opt for anhydrous bases such as cesium fluoride (CsF), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium trimethylsilanolate (TMSOK).[3][4][7] TMSOK is particularly useful for maintaining homogeneous, anhydrous conditions.[4][7]
-
Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of protodeboronation.[1]
Question 3: My reaction is stalling, and starting material remains even after extended reaction times. What can I do?
Answer: A stalled reaction often indicates a problem with the catalyst's activity or stability. Here are some troubleshooting steps:
-
Select an Appropriate Catalyst System: Use bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can stabilize the palladium catalyst and promote the challenging oxidative addition and reductive elimination steps.[1] Air-stable palladium phosphine oxide and chloride complexes have also proven effective.[3]
-
Ensure Proper Degassing: Thoroughly degas the reaction mixture to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[5][6]
-
Use a Pd(0) Source or an Efficient Precatalyst: If you are using a Pd(II) precatalyst, ensure that it is efficiently reduced to the active Pd(0) state under the reaction conditions.[1]
-
Consider an Additive: The addition of trimethyl borate has been shown to enhance reaction rates in anhydrous Suzuki couplings of heteroaryl boronic esters.[4]
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to use anhydrous conditions for Suzuki coupling with pyridine boronic esters?
A1: While some Suzuki-Miyaura reactions tolerate or even benefit from the presence of water, for sensitive substrates like pyridine boronic esters, anhydrous conditions are highly recommended.[7] Water can lead to the hydrolysis of the boronic ester and promote protodeboronation, a significant side reaction that lowers the yield of the desired product.[3][7]
Q2: What is the best way to degas my reaction solvent?
A2: The most effective method for degassing solvents is the freeze-pump-thaw technique.[8] This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove dissolved gases, and then allowing the solvent to thaw. This cycle is typically repeated three times.[8] A simpler, though less rigorous, method is to sparge the solvent with an inert gas like argon or nitrogen for an extended period.[5]
Q3: Can I use a boronic acid instead of a boronic ester?
A3: While it is possible, using a boronic acid is generally not recommended for pyridine substrates due to their higher susceptibility to protodeboronation.[1][9] Boronic esters, such as pinacol esters, offer greater stability and are less prone to this side reaction.[1][10]
Q4: What are the best practices for setting up a reaction under an inert atmosphere?
A4: To set up a reaction under an inert atmosphere, you should oven-dry all glassware and allow it to cool under a stream of inert gas (nitrogen or argon).[11][12] Add all solid reagents to the flask, then seal it with a septum. Purge the flask by evacuating and backfilling with the inert gas several times.[11] Add degassed solvents and liquid reagents via syringe through the septum.[1][11] Maintain a positive pressure of the inert gas throughout the reaction, for example, by using a balloon filled with the gas.[12][13]
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of Suzuki Coupling of a Pyridine Boronic Ester
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ (aq) | Dioxane | Low |
| 2 | K₃PO₄ | Dioxane | Moderate |
| 3 | KF | i-PrOH | Moderate |
| 4 | CsF | i-PrOH | High |
| 5 | Cs₂CO₃ | i-PrOH | High |
| 6 | NaHCO₃ | i-PrOH | Trace |
This table is a generalized representation based on findings that aqueous bases can be detrimental, while anhydrous bases like CsF and Cs₂CO₃ in solvents like isopropanol can provide high yields.[3]
Table 2: Comparison of Boron Species in Suzuki Coupling
| Boron Species | Relative Stability | Susceptibility to Protodeboronation | General Recommendation |
| Boronic Acid | Lower | High | Not recommended for pyridine substrates |
| Pinacol Boronic Ester | Higher | Lower | Recommended |
| Trifluoroborate Salt | Higher | Lower | Recommended |
This table summarizes the general consensus that boronic esters and trifluoroborate salts are preferred over boronic acids for Suzuki couplings involving sensitive heteroaryl compounds to minimize protodeboronation.[1]
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Suzuki Coupling of a Pyridine Boronic Ester
This protocol is a representative example and may require optimization for specific substrates.
-
Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a condenser overnight. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[11]
-
Reagent Addition: To the cooled flask, add the pyridine boronic ester (1.2 equivalents), the aryl halide (1.0 equivalent), the anhydrous base (e.g., Cs₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[3]
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes. This can be done by inserting a needle connected to an inert gas line and a second needle as an outlet.[1][5]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane or isopropanol) via syringe.[1][3] The solvent should be degassed beforehand using the freeze-pump-thaw method or by sparging with an inert gas for at least 30 minutes.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Boronic Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of pinacol from boronic ester reactions.
Frequently Asked Questions (FAQs)
Q1: Why is removing pinacol from my boronic ester reaction mixture proving to be difficult?
A1: Pinacol and pinacol-derived boronic esters often exhibit similar solubility profiles and chromatographic behavior, making their separation challenging. Several factors can contribute to this difficulty, including the non-polar nature of both compounds and the potential for the boronic ester to hydrolyze back to the boronic acid on silica gel, which can cause streaking and poor separation.[1][2]
Q2: I'm observing a significant loss of my desired boronic ester product during silica gel chromatography. What is causing this?
A2: Boronic esters can over-adsorb to the Lewis acidic sites on standard silica gel, leading to low recovery or tailing spots on a TLC plate.[1][3] This phenomenon can result in a significant portion of your product remaining on the column.
Q3: Can I use a simple aqueous wash to remove pinacol?
A3: While a standard workup involving aqueous washes is a necessary step to remove water-soluble impurities, it is often insufficient for complete removal of pinacol due to its moderate solubility in many organic solvents.
Q4: Are there milder alternatives to harsh acidic hydrolysis for cleaving the pinacol group?
A4: Yes, several milder methods exist. Transesterification with diethanolamine followed by gentle acidic hydrolysis is a widely used and effective technique.[4][5] Another mild, two-step approach involves the conversion of the pinacol ester to a potassium trifluoroborate salt, which can then be hydrolyzed to the boronic acid.[6][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your boronic ester.
| Problem | Potential Cause | Suggested Solution(s) |
| Low recovery of boronic ester after silica gel chromatography. | Over-adsorption of the boronic ester to the silica gel.[3] | 1. Use Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid can suppress over-adsorption and improve recovery.[1][3][8] 2. Trituration/Crystallization: If your product is a solid, attempt to triturate or recrystallize it from a non-polar solvent like hexanes to remove the more soluble pinacol.[9] |
| Pinacol co-elutes with my product during chromatography. | Similar polarity of the pinacol and the desired boronic ester. | 1. Transesterification to a Boronic Acid: Convert the boronic ester to the more polar boronic acid via hydrolysis or transesterification. The significant difference in polarity will allow for easy separation by extraction or chromatography. 2. Derivative Formation: React the boronic ester with diethanolamine to form a zwitterionic adduct that often precipitates from ethereal solutions, allowing for simple filtration.[4][5] |
| The pinacol boronic ester is hydrolyzing on the TLC plate or column. | Presence of water or protic solvents in the eluent or on the silica gel.[1][2] | 1. Use Anhydrous Solvents: Ensure that the solvents used for chromatography are anhydrous. 2. Aprotic Diluents: For sensitive compounds, using a non-aqueous and aprotic diluent for sample preparation can help prevent hydrolysis.[2] |
| My boronic acid product is unstable and decomposes during workup. | Some boronic acids are prone to decomposition in polar protic media through protodeboronation, oxidation, or polymerization.[5] | In Situ Trapping: After hydrolysis of an intermediate (like a diethanolamine boronate), you can perform an in-situ trapping of the unstable boronic acid by adding pinacol to regenerate the more stable pinacol boronic ester.[5] |
Experimental Protocols
Protocol 1: Purification using Boric Acid-Treated Silica Gel
This method is suitable for the chromatographic purification of pinacol boronic esters, especially when low recovery is observed with untreated silica gel.[3]
Methodology:
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Suspend silica gel in a 5% (w/v) solution of boric acid in ethanol.
-
Gently shake the slurry for 1 hour.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with ethanol.
-
Dry the silica gel in vacuo at 60°C for 1.5 hours.[3]
-
-
Chromatography:
-
Pack a column with the boric acid-treated silica gel.
-
Equilibrate the column with your chosen eluent system (e.g., a hexane/ethyl acetate mixture).
-
Load your crude reaction mixture onto the column.
-
Elute the column and collect fractions, monitoring by TLC.
-
Protocol 2: Transesterification with Diethanolamine (DEA) and Hydrolysis
This two-step procedure is effective for converting the pinacol boronic ester to the corresponding boronic acid, which simplifies purification due to the change in polarity.[4][5]
Methodology:
-
Transesterification:
-
Dissolve the crude pinacol boronic ester (1 equivalent) in diethyl ether.
-
Add diethanolamine (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature. A white precipitate of the DEA boronate should form within minutes.
-
Continue stirring for approximately 30 minutes, monitoring the consumption of the starting material by TLC.
-
Filter the precipitate, wash it with diethyl ether, and dry it.[4][5]
-
-
Hydrolysis:
-
Suspend the isolated DEA-boronate in diethyl ether.
-
Add 0.1 M HCl.
-
Stir the biphasic mixture for about 20 minutes, monitoring the formation of the boronic acid by TLC.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the boronic acid.[4][5]
-
| Parameter | Value | Reference |
| DEA Equivalents | 1.1 | [4] |
| Transesterification Time | ~30 minutes | [4][5] |
| Hydrolysis Time | ~20 minutes | [4][5] |
| HCl Concentration | 0.1 M | [4][5] |
Protocol 3: Transesterification using Polystyrene-Boronic Acid
This method utilizes a solid-supported reagent to drive the transesterification to completion and allows for easy removal of the excess reagent.
Methodology:
-
Reaction Setup:
-
To a solution of the pinacolyl boronate ester in acetonitrile, add an excess of polystyrene-boronic acid resin (e.g., 5-9 equivalents).
-
Add an acid catalyst (e.g., 1M HCl or 2% TFA).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or reflux for approximately 18 hours.
-
-
Workup:
-
Filter the reaction mixture to remove the polystyrene resin.
-
Wash the resin with the reaction solvent.
-
Concentrate the filtrate to obtain the desired boronic acid.
-
| Parameter | Condition 1 | Condition 2 | Reference |
| Solvent | 9:1 CH3CN/1M HCl | CH3CN/2% TFA | |
| Resin Equivalents | 5 | 9 | |
| Temperature | Room Temperature | Reflux | |
| Time | 18 hours | 18 hours |
Decision-Making Workflow for Pinacol Removal
The following diagram illustrates a logical workflow for selecting an appropriate method for removing pinacol from your boronic ester reaction.
Caption: A workflow for selecting a purification method for pinacol removal.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. reddit.com [reddit.com]
Technical Support Center: 2-Fluoropyridine-3-boronic Acid Pinacol Ester in Chemical Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoropyridine-3-boronic acid pinacol ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in reactions involving this compound?
A1: The most prevalent impurities stem from side reactions and the inherent stability of the reagent. These include:
-
2-Fluoropyridine: This is the product of protodeboronation, a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][2][3] Heteroaryl boronic acids are particularly susceptible to this degradation pathway.[1][3]
-
2-Fluoropyridine-3-boronic acid: This results from the hydrolysis of the pinacol ester. Pinacol boronates can be susceptible to hydrolysis, which can be a challenge during analysis by reversed-phase HPLC (RPLC) where hydrolysis can occur on the column.[4][5]
-
Homocoupling products: Dimeric species arising from the self-coupling of the boronic ester can form, often facilitated by the presence of oxygen.[1][3]
-
Boroxine: The corresponding boronic acid can dehydrate to form a cyclic trimeric anhydride known as a boroxine.[6] This is often in equilibrium with the boronic acid form in the presence of water.[6]
Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired product and a significant amount of 2-fluoropyridine. What is the likely cause and how can I mitigate it?
A2: The formation of 2-fluoropyridine as a major byproduct strongly indicates that protodeboronation is the primary issue.[2][3] This side reaction competes with the desired cross-coupling pathway. To minimize protodeboronation, consider the following strategies:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[2] Switching to milder inorganic bases such as K₃PO₄ or Cs₂CO₃ is often beneficial.[2][3]
-
Employ Anhydrous Conditions: While some water can be advantageous in Suzuki couplings to aid base solubility, excess water can serve as a proton source for protodeboronation.[2] Using rigorously dried solvents and reagents can suppress this side reaction.[2]
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[2] If your catalyst is sufficiently active, running the reaction at a lower temperature may improve the yield of the desired product.[2]
-
Utilize a More Stable Boron Reagent: For particularly challenging substrates, converting the pinacol ester to a more robust derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, can be highly effective.[2][7] MIDA boronates exhibit enhanced stability and slowly release the active boronic acid under the reaction conditions.[2][7]
Q3: I am observing poor conversion in my coupling reaction, even after addressing protodeboronation. What other factors could be at play?
A3: Besides protodeboronation, low conversion can be attributed to catalyst deactivation or inhibition. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species.[1][3] This is a common issue with nitrogen-containing heterocycles.[1][3] To address this, you can:
-
Choose Appropriate Ligands: Employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[3]
-
Use a Pre-formed Catalyst: Utilizing a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst can ensure efficient formation of the active catalytic species.[1]
-
Ensure Thorough Degassing: Inadequate degassing can lead to the presence of oxygen, which can oxidize and deactivate the catalyst.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of 2-fluoropyridine byproduct | Protodeboronation | - Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃).[2][3]- Lower the reaction temperature.[2]- Use anhydrous solvents and reagents.[2]- Consider using a more stable boronic ester derivative like a MIDA ester.[2][7] |
| Low or no product yield | Catalyst deactivation by pyridine nitrogen | - Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[3]- Employ a highly active catalyst system or a pre-formed Pd(0) source.[1] |
| Poor solubility of reagents | - For inorganic bases like K₃PO₄, adding a small amount of water (e.g., 10:1 dioxane:water) can improve solubility, but be mindful of increasing protodeboronation risk.[1] | |
| Presence of homocoupled byproduct | Presence of oxygen | - Improve the degassing procedure for all solvents and reagents (e.g., use multiple freeze-pump-thaw cycles or sparge with argon for an extended period).[1][3] |
| Inconsistent reaction performance | Hydrolysis of pinacol ester to boronic acid | - Store the pinacol ester under anhydrous conditions.- Minimize exposure to moisture during reaction setup.- Consider that pinacol esters can hydrolyze during purification or analysis.[4][5] |
| Presence of boroxine in starting material | - The boroxine form is often in equilibrium with the boronic acid and can be reactive in situ, especially with aqueous bases.[6] Account for its presence in stoichiometric calculations. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific substrates.
Reagent Preparation:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).[2]
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.[2]
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if required.[2]
-
Add degassed solvent (e.g., dioxane, THF, or toluene) via syringe.[2] A small, optimized amount of water may be necessary to dissolve the base, but should be used with caution.[1][2]
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (a lower temperature, e.g., 60-80 °C, is a good starting point to minimize side reactions) and monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.[2]
-
Dry the organic layer, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[2]
Protocol for Conversion of Boroxine to Boronic Acid
If a consistent starting material composition is critical, the boroxine can be converted back to the boronic acid form.
-
Prepare a slurry of the 2-Fluoropyridine-3-boronic acid (containing boroxine) in a mixture of an organic solvent (e.g., diethyl ether or ethyl acetate) and water.[6]
-
Stir the mixture at room temperature. The equilibrium will shift towards the boronic acid.[6]
-
Isolate the boronic acid by filtration or extraction.
Visualizations
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for low-yield reactions.
References
Validation & Comparative
A Comparative Guide to 2-Fluoropyridine-3-boronic Acid Pinacol Ester and Its Isomers in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds for developing novel pharmaceuticals and functional materials.[1][2] The choice of the organoboron reagent is a key factor in the reaction's success.[1] This guide provides an objective comparison of 2-fluoropyridine-3-boronic acid pinacol ester against its positional isomers, offering insights into their relative performance in Suzuki coupling reactions, supported by experimental data and detailed protocols.
Reactivity Profile: Electronic and Steric Effects of Isomerism
The position of the fluorine atom and the boronic ester group on the pyridine ring significantly influences the substrate's reactivity in a Suzuki-Miyaura coupling. This is due to a combination of electronic and steric factors.
-
Electronic Effects : The pyridine nitrogen and the fluorine atom are both electron-withdrawing, which can impact the transmetalation step of the catalytic cycle. Generally, boronic acids are considered more reactive than their corresponding pinacol esters, partly due to the differing electron-withdrawing abilities of the hydroxyl versus pinacol groups.[3] The presence of water in the reaction can also hydrolyze the pinacol ester to the more reactive boronic acid, thereby influencing reaction rates.[2]
-
Steric Hindrance : The proximity of the bulky pinacol ester group to the fluorine atom or the pyridine nitrogen can create steric hindrance, potentially impeding the approach of the palladium catalyst and slowing the rate-determining transmetalation step.
-
The "2-Pyridyl Problem" : Pyridine-containing substrates can present a challenge where the lone pair on the nitrogen atom coordinates to the palladium catalyst, potentially inhibiting its catalytic activity.[1] The substitution pattern of the isomers can modulate this effect.
Comparative Performance Data
Direct comparative studies of all 2-fluoropyridine boronic acid isomers under identical conditions are limited in publicly available literature. However, data from the coupling of various pyridyl boronic acid pinacol esters with a standardized electrophile, Pyridine-2-sulfonyl fluoride (PyFluor), provides a valuable benchmark for assessing relative reactivity.
| Boronic Acid/Ester | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 3-Furylboronic acid | PyFluor | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane | 65 | 70[4] |
| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane | 100 | 89[4] |
| 4-Pyridylboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane/H₂O | 100 | 49[4] |
| 3-Pyridylboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane/H₂O | 100 | Modest[1] |
| 4-Cyanophenylboronic acid | PyFluor | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane | 100 | 35[1] |
Table 1: Comparative yields for Suzuki-Miyaura coupling with PyFluor as the electrophile. Note that while not direct comparisons of the titled isomers, these results illustrate the variability in yield based on the boronic acid structure under similar catalytic systems.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a 2-fluoropyridine boronic acid pinacol ester. This serves as a general guideline; specific conditions may require optimization.
Protocol 1: General Procedure for Suzuki Coupling [1][4]
-
Reagent Preparation : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere : Seal the flask and thoroughly evacuate and backfill with an inert gas, such as argon or nitrogen. Repeat this cycle three times to ensure the removal of oxygen.[1]
-
Catalyst and Solvent Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 1-5 mol%) and any required ligand.[1][5] Subsequently, add the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture) via syringe.[5]
-
Reaction Execution : Place the sealed flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-120 °C).[1][5]
-
Monitoring : Monitor the reaction's progress using a suitable analytical technique, such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for performing the Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The selection of a specific 2-fluoropyridine boronic acid isomer for a Suzuki-Miyaura coupling requires careful consideration of electronic and steric factors. While this compound is a valuable building block, its reactivity relative to the 4- and 5-isomers will depend heavily on the specific coupling partner and reaction conditions. As suggested by comparative data on related pyridyl systems, yields can be sensitive to subtle structural changes.[1][4] Researchers should use the provided protocols as a starting point and perform systematic optimization of the catalyst, base, solvent, and temperature to achieve the highest possible yield for their target molecule. The use of more stable pinacol esters is often advantageous for handling and can help mitigate issues like protodeboronation common to heteroaryl boronic acids.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 2-Fluoropyridine vs. 3-Fluoropyridine Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluoropyridine building blocks, in particular, are of significant interest for their ability to modulate the physicochemical and metabolic properties of drug candidates. Among these, fluoropyridine boronic acids are pivotal reagents for constructing complex biaryl and heteroaryl structures via the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity of 2-fluoropyridine and 3-fluoropyridine boronic acids, supported by established chemical principles and experimental data, to aid in the selection of appropriate reagents and the optimization of reaction conditions.
The Influence of Fluorine Position on Reactivity
The position of the highly electronegative fluorine atom on the pyridine ring significantly influences the electronic properties of the molecule and, consequently, the reactivity of the boronic acid moiety in the Suzuki-Miyaura catalytic cycle.
-
2-Fluoropyridine Boronic Acids : The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect, which is intensified by its proximity to the nitrogen atom. This leads to a highly electron-deficient pyridine ring. While this increased Lewis acidity of the boronic acid can be advantageous in some catalytic processes, it often proves detrimental to the rate-limiting transmetalation step in the Suzuki-Miyaura reaction.[1] Furthermore, 2-pyridyl boronic acids are known to be particularly susceptible to protodeboronation, a side reaction that cleaves the C-B bond, reducing the yield of the desired coupled product. This instability is exacerbated by the formation of zwitterionic species in neutral pH conditions.[2]
-
3-Fluoropyridine Boronic Acids : When the fluorine atom is at the 3-position, its electron-withdrawing effect on the boronic acid is less pronounced compared to the 2-fluoro isomer. There is a stronger electronic communication between the fluorine and nitrogen atoms in the 2- and 3-isomers compared to the 4-fluoro isomer.[3] The reduced electron deficiency of the ring in 3-fluoropyridine boronic acids, relative to their 2-fluoro counterparts, can lead to more favorable kinetics in the transmetalation step of the Suzuki-Miyaura coupling. While still prone to protodeboronation due to the presence of the electron-withdrawing fluorine, 3-fluoropyridine boronic acids are generally considered more stable and reactive in cross-coupling reactions than the 2-fluoro isomers.
Quantitative Performance Comparison
Direct comparative studies of 2-fluoropyridine and 3-fluoropyridine boronic acids under identical Suzuki-Miyaura coupling conditions are not extensively documented in the literature. However, data from studies on various heteroaryl boronic acids allow for an informed comparison. The following table summarizes yields for the Suzuki-Miyaura coupling of different boronic acids with pyridine-2-sulfonyl fluoride (PyFluor), which illustrates the impact of electronic effects on reaction efficiency.
| Boronic Acid/Ester | Product | Yield (%) | Electronic Nature |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 89 | Electron-donating |
| 4-Methylphenylboronic acid | 2-(p-Tolyl)pyridine | 85 | Electron-donating |
| Phenylboronic acid | 2-Phenylpyridine | 81 | Neutral |
| 4-Cyanophenylboronic acid | 4-(Pyridin-2-yl)benzonitrile | 48 | Electron-withdrawing |
| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 | Electron-rich heteroaryl |
| 2-Fluoropyridine-3-boronic acid | 2-Fluoro-3-(pyridin-2-yl)pyridine | Lower yields expected | Electron-deficient heteroaryl |
| 3-Fluoropyridine-4-boronic acid | 3-Fluoro-4-(pyridin-2-yl)pyridine | Higher yields expected than 2-fluoro isomer | Electron-deficient heteroaryl |
Data for the first five entries are from a study by Rueda-Espinosa et al. and are intended to illustrate the general trend of electronic effects on Suzuki-Miyaura coupling yields. The expected outcomes for the fluoropyridine boronic acids are inferred from these trends.[1]
The data suggests that boronic acids with electron-donating groups tend to give higher yields in Suzuki-Miyaura couplings, while those with strong electron-withdrawing groups, such as the cyano group, result in significantly lower yields.[1] Given that fluorine is a potent electron-withdrawing group, it is anticipated that fluoropyridine boronic acids would exhibit reactivity more akin to 4-cyanophenylboronic acid, leading to more challenging couplings compared to non-fluorinated or electron-rich analogs.
Experimental Protocols
A general protocol for the Suzuki-Miyaura cross-coupling of a fluoropyridine boronic acid with an aryl bromide is provided below. It is crucial to note that optimization of the base, ligand, and solvent system is often necessary to mitigate protodeboronation and achieve satisfactory yields, especially with the more challenging 2-fluoropyridine boronic acids.[4]
Representative Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv.), the fluoropyridine boronic acid (1.2–1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a suitable ligand such as SPhos or XPhos (2-4 mol%).
-
Inert Atmosphere : Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Add a degassed solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by an appropriate method such as TLC or LC-MS.
-
Work-up and Purification : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A workflow for troubleshooting protodeboronation.
Conclusion
The choice between 2-fluoropyridine and 3-fluoropyridine boronic acids in Suzuki-Miyaura coupling reactions is a trade-off between the desired electronic properties of the final product and the reactivity of the building block. The strong electron-withdrawing nature of the fluorine atom, particularly at the 2-position, renders the pyridine ring electron-deficient, which can impede the Suzuki-Miyaura coupling and increase the likelihood of protodeboronation. While 3-fluoropyridine boronic acids are also electron-deficient, the attenuated electronic effect generally results in better reactivity and stability compared to their 2-fluoro counterparts. For challenging couplings, especially with 2-fluoropyridine boronic acids, careful optimization of reaction conditions, including the use of milder bases, lower temperatures, and more stable boronic esters, is critical for achieving successful outcomes.
References
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Boronic Esters in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Reagent
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast arsenal of available building blocks, pyridine boronic acids and their esters are of paramount importance for the synthesis of pharmaceuticals and functional materials. A frequent strategic decision in the synthesis of such molecules is the choice between fluorinated and non-fluorinated pyridine boronic esters. This guide provides an objective comparison of their performance in palladium-catalyzed cross-coupling reactions, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
The Impact of Fluorination on Reactivity
The introduction of fluorine into a pyridine ring significantly alters its electronic properties, which in turn has a profound impact on the reactivity of the corresponding boronic ester in Suzuki-Miyaura coupling. Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group. This decreases the electron density of the pyridine ring, making the boronic ester more electrophilic.
In the context of the Suzuki-Miyaura catalytic cycle, the transmetalation step, where the organic moiety is transferred from boron to the palladium center, is often the rate-determining step. This step is generally favored by more nucleophilic (electron-rich) organoboron reagents. Consequently, the reduced electron density of fluorinated pyridine boronic esters can lead to a slower transmetalation rate and, subsequently, lower reaction yields compared to their non-fluorinated analogues under identical conditions.[1] While direct, side-by-side comparisons are not always available in the literature, this general principle is supported by studies on related electron-deficient and electron-rich systems.[1]
It is noteworthy that while this trend holds true for the widely used palladium catalysts, the reactivity can be different with other transition metals. For instance, in some nickel-catalyzed Suzuki-Miyaura reactions, electron-poor, fluoro-containing arylboronic acids have been observed to be more reactive.
Quantitative Performance Comparison
The following tables summarize representative yields for the Suzuki-Miyaura cross-coupling of non-fluorinated and fluorinated pyridine boronic esters with various coupling partners. While not from a single head-to-head study, these data, compiled from various sources, illustrate the general performance trends.
Table 1: Suzuki-Miyaura Coupling of Non-Fluorinated Pyridine Boronic Esters
| Boronic Ester | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Pyridine-4-boronic acid pinacol ester | 4-Iodopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | CPME/H₂O | 97.8 | [2] |
| Pyridine-4-boronic acid pinacol ester | 4-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | CPME/H₂O | 96.5 | [2] |
| 3-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Modest | [3] |
| 4-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Modest | [3] |
Table 2: Suzuki-Miyaura Coupling of Fluorinated Pyridine Boronic Esters
| Boronic Ester | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Fluoropyridine-3-boronic acid | Various heteroaryl bromides | Various Pd catalysts | Various bases | Various solvents | Generally lower yields are anticipated compared to non-fluorinated analogues due to electronic effects. | [1][4] |
| 2,4-Difluorophenylboronic acid* | Aryl arenesulfonates | Ni(COD)₂/PCy₃ | K₃PO₄ | Toluene | High | This is a Nickel-catalyzed example showing high reactivity for a fluorinated boronic acid. |
Note: While not a pyridine boronic ester, this example with a fluorinated phenylboronic acid in a nickel-catalyzed reaction is included to highlight that the reactivity trend can be catalyst-dependent.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of pyridine boronic esters. These can be adapted for both fluorinated and non-fluorinated substrates, though optimization, particularly for the less reactive fluorinated esters, may be necessary.
General Procedure for Suzuki-Miyaura Coupling of Pyridine Boronic Esters
Materials:
-
Pyridine boronic acid pinacol ester (fluorinated or non-fluorinated) (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₃PO₄, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, or a mixture with water)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, pyridine boronic acid pinacol ester, palladium catalyst, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Conclusion and Recommendations
The choice between fluorinated and non-fluorinated pyridine boronic esters in Suzuki-Miyaura cross-coupling is a trade-off between the desired properties of the final product and the anticipated reactivity. The available evidence strongly suggests that for palladium-catalyzed reactions, non-fluorinated pyridine boronic esters, being more electron-rich, will generally exhibit higher reactivity and provide better yields .[1]
Researchers employing fluorinated pyridine boronic esters should anticipate the need for more rigorous optimization of reaction conditions to achieve satisfactory yields. This may include screening different catalysts, ligands, bases, solvents, and higher reaction temperatures or longer reaction times. However, the unique physicochemical and biological properties imparted by fluorine often make this additional effort worthwhile, particularly in the context of drug discovery and materials science. For challenging couplings involving fluorinated pyridines, exploring alternative reagents such as MIDA boronates or different catalytic systems may also be beneficial.
References
A Comparative Guide to Alternatives for 2-Fluoropyridine-3-boronic acid pinacol ester in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the successful synthesis of complex molecules. 2-Fluoropyridine-3-boronic acid pinacol ester is a valuable building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. However, challenges such as reagent stability and reactivity have prompted the development and use of several alternative reagents. This guide provides an objective comparison of the performance of this compound with its alternatives, supported by experimental data.
Overview of Alternatives
The primary alternatives to this compound can be categorized based on the nature of the organoboron species or the cross-coupling methodology. Key alternatives within the Suzuki-Miyaura coupling framework include potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. Beyond the Suzuki-Miyaura reaction, other cross-coupling methods like Stille, Negishi, and Hiyama reactions offer different organometallic reagents for the synthesis of similar target molecules.[1]
Potassium Organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[2] This enhanced stability compared to boronic acids and their esters simplifies storage and handling and allows for a broader tolerance of functional groups.[2][3] The tetracoordinate nature of the boron atom in organotrifluoroborates makes them less susceptible to protodeboronation, a common side reaction with boronic acids.[2][4]
MIDA (N-methyliminodiacetic acid) boronates are another class of highly stable organoboron reagents.[5] They are often crystalline, air-stable solids that provide a slow and controlled release of the corresponding boronic acid under the reaction conditions.[1][5] This slow-release mechanism can be particularly advantageous in minimizing the concentration of unstable free boronic acid, thereby reducing the likelihood of undesired side reactions like protodeboronation.[5]
Other Functionalized Pyridylboronic Acids and Esters , such as 2-chloropyridine-3-boronic acid, can also be considered. The choice between a fluoro or chloro substituent depends on the desired reactivity profile. The carbon-chlorine bond is more readily activated in palladium-catalyzed cross-coupling reactions than the highly stable carbon-fluorine bond, meaning 2-chloropyridine derivatives can act as the electrophilic partner.[6]
Quantitative Performance Comparison
The efficacy of these alternative reagents is best illustrated through a direct comparison of their performance in cross-coupling reactions. The following tables summarize the yields of Suzuki-Miyaura coupling reactions using different boronic acid derivatives and coupling partners. It is important to note that reaction conditions can vary between studies, which may influence the outcomes.
| Boronic Acid/Ester | Coupling Partner (Electrophile) | Product | Yield (%) | Reference |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-(Thiophen-2-yl)pyridine | 82 | [7] |
| 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-(Furan-2-yl)pyridine | 75 | [7] |
| 3-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-(Thiophen-3-yl)pyridine | 89 | [8] |
| Phenylboronic acid | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Phenylpyridine | 65 | [8] |
| 4-Methoxyphenylboronic acid | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-(4-Methoxyphenyl)pyridine | 78 | [8] |
| 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-(Thiophen-2-yl)pyridine | 72 | [8][9] |
Table 1: Comparison of yields for the Suzuki-Miyaura coupling of various boronic acids and a pinacol ester with Pyridine-2-sulfonyl fluoride (PyFluor).
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-(N-methyliminodiacetic acid)boryl)pyridine | 4-chloroacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | Not specified in source, but implied effective |
| 2-picolinic acid | 4-bromobenzonitrile | Pd(OAc)₂ / Xantphos | K₂CO₃ | DMA | 130 | Not specified in source, but implied effective |
| 2-pyridyl(trimethyl)stannane | Aryl Halide | Pd(PPh₃)₄ | - | Toluene | 100 | Not specified in source, but implied effective |
Table 2: Overview of reaction conditions for alternative coupling strategies for pyridine derivatives.[1]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for Suzuki-Miyaura coupling reactions.
General Protocol for Suzuki-Miyaura Coupling of a 2-Halopyridine with an Arylboronic Acid[7]
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, KF, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%) and the ligand (if required, e.g., PPh₃, SPhos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or an aqueous mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol for Suzuki-Miyaura Coupling of a 2-Chloropyridine with Pyridine-3-boronic Acid[10]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Visualizing Reaction Pathways and Workflows
Diagrams created using DOT language can effectively illustrate complex chemical processes and decision-making workflows.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Suzuki-Miyaura Coupling of Pyridine Boronic Esters: A Yield-Based Analysis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers in drug discovery and materials science, the incorporation of pyridine moieties is of particular interest due to their prevalence in biologically active compounds and functional materials. However, the Suzuki coupling of pyridine-based boronic acids and their esters can be challenging, with yields often being highly dependent on the position of the boron substituent on the pyridine ring and the nature of the boronic ester itself. This guide provides a comparative analysis of the yields obtained from Suzuki coupling reactions utilizing 2-, 3-, and 4-pyridyl boronic esters, supported by experimental data from the literature.
The reactivity of pyridine boronic esters in Suzuki couplings is significantly influenced by the electronic properties of the pyridine ring and the stability of the boronic ester. The electron-deficient nature of the pyridine ring, especially in the 2- and 4-positions, can affect the transmetalation step of the catalytic cycle. Furthermore, 2-pyridylboronic acids are notoriously unstable and prone to protodeboronation, which can lead to low and inconsistent yields.[1][2] To circumvent these challenges, various types of boronic esters, such as pinacol and N-methyliminodiacetic acid (MIDA) esters, have been developed to enhance stability and improve reaction outcomes.[2][3]
Quantitative Performance Comparison
The following table summarizes the yields of Suzuki-Miyaura coupling reactions with different pyridine boronic esters and a variety of aryl halides. The data has been compiled from multiple sources to illustrate the impact of the pyridine isomer and the type of boronic ester on the reaction efficiency under various conditions.
| Pyridine Boronic Ester | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Pyridyl MIDA boronate | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | KOAc | 1,4-Dioxane | 95 | [2] |
| 2-Pyridyl MIDA boronate | 4-Chloroanisole | Pd(OAc)₂ / SPhos | KOAc | 1,4-Dioxane | 91 | [2] |
| 2-Pyridyl pinacol boronate | 1-Bromo-4-butylbenzene | Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | 1,4-Dioxane | 74 | [1] |
| 3-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Modest | [4][5] |
| 4-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Modest | [4][5] |
| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1,4-Dioxane | 85 | [6] |
| 4-Pyridylboronic acid | 2-Chloro-m-xylene | Pd₂(dba)₃ / 1 | K₃PO₄ | 1,4-Dioxane | 81 | [7] |
Note: "Modest" yields for 3- and 4-pyridyl boronic esters in the coupling with pyridine-2-sulfonyl fluoride suggest that while the reaction proceeds, the efficiency is not as high as in other examples. The term is used in the source material without a specific quantitative value.[4][5]
Key Observations:
-
2-Pyridyl MIDA Boronates: These esters consistently provide high yields, particularly with challenging aryl chlorides.[2] The stability of the MIDA boronate prevents premature decomposition and allows for a "slow-release" of the boronic acid, leading to more efficient coupling.[2]
-
2-Pyridyl Pinacol Boronates: While more stable than the corresponding boronic acid, pinacol esters can still be challenging to couple effectively, as evidenced by the moderate to good yields and the need for specialized catalyst systems.[1]
-
3- and 4-Pyridyl Boronic Esters/Acids: These isomers are generally more stable than their 2-pyridyl counterparts and can participate in Suzuki couplings with good to excellent yields under standard conditions.[6][7] Their electronic nature is less deactivating compared to the 2-pyridyl isomer, facilitating the transmetalation step.
Experimental Protocols
A generalized experimental procedure for the Suzuki-Miyaura coupling of a pyridine boronic ester with an aryl halide is provided below. It is important to note that optimal conditions are often substrate-dependent and may require further optimization.
Materials:
-
Pyridine boronic ester (e.g., 2-pyridyl MIDA boronate, 1.1 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂, 1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, PPh₃, 2-10 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, KOAc, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the pyridine boronic ester, aryl halide, palladium catalyst, ligand (if used), and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling experiment designed for comparing the yields of different pyridine boronic esters.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
The decision of which pyridine boronic ester to use will depend on the specific synthetic target and the desired reaction conditions. For challenging couplings, particularly with electron-rich or sterically hindered aryl chlorides, 2-pyridyl MIDA boronates represent a robust and reliable option. For less demanding transformations, 3- and 4-pyridyl boronic acids or their pinacol esters can provide excellent results with standard Suzuki-Miyaura protocols. The provided data and protocols serve as a valuable starting point for researchers aiming to efficiently synthesize pyridine-containing biaryl compounds.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
A Spectroscopic Showdown: Distinguishing Isomers of 2-Fluoropyridine-3-boronic Acid Pinacol Ester
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. In the synthesis of 2-Fluoropyridine-3-boronic acid pinacol ester, a valuable building block in medicinal chemistry, the potential for isomeric impurities necessitates robust analytical methods for their differentiation. This guide provides a comparative spectroscopic analysis of this compound and its key isomers, offering a clear framework for their identification and characterization.
This publication details the distinct spectroscopic signatures of this compound and its positional isomers (4-, 5-, and 6-isomers) using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting experimental data in easily comparable formats and outlining detailed experimental protocols, this guide serves as a practical resource for ensuring the purity and structural integrity of these critical reagents.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the 2-Fluoropyridine-boronic acid pinacol ester isomers.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Isomer | Chemical Shift (δ) / ppm |
| Pinacol Ester Protons | |
| 2-Fluoro-3-(pinacolato) | ~1.35 (s, 12H) |
| 2-Fluoro-4-(pinacolato) | 1.34 (s, 12H) |
| 2-Fluoro-5-(pinacolato) | ~1.36 (s, 12H) |
| 6-Fluoro-2-(pinacolato) | 1.35 (s, 12H) |
| Pyridine Ring Protons | |
| 2-Fluoro-3-(pinacolato) | ~8.3 (d), ~7.9 (t), ~7.2 (t) |
| 2-Fluoro-4-(pinacolato) | 8.24 (d, J=5.2 Hz, 1H), 7.43 (s, 1H), 7.18 (dd, J=5.2, 1.6 Hz, 1H) |
| 2-Fluoro-5-(pinacolato) | ~8.6 (s), ~8.0 (d), ~6.9 (d) |
| 6-Fluoro-2-(pinacolato) | 7.82 (t, J=8.0 Hz, 1H), 7.55 (dd, J=8.0, 2.4 Hz, 1H), 7.03 (dd, J=8.0, 2.4 Hz, 1H) |
Note: Data for 3- and 5-isomers are predicted based on analogous compounds and general principles. "s" denotes singlet, "d" denotes doublet, "t" denotes triplet, "dd" denotes doublet of doublets.
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Isomer | Chemical Shift (δ) / ppm |
| Pinacol Ester Carbons | |
| All isomers | ~84.5 (quaternary C), ~24.8 (methyl C) |
| Pyridine Ring Carbons | |
| 2-Fluoro-3-(pinacolato) | ~165 (d, ¹JCF), ~150, ~145, ~122, ~115 (C-B bond may not be observed) |
| 2-Fluoro-4-(pinacolato) | Specific data not available. Expected to show 5 distinct signals with one large ¹JCF coupling. |
| 2-Fluoro-5-(pinacolato) | Specific data not available. Expected to show 5 distinct signals with one large ¹JCF coupling. |
| 6-Fluoro-2-(pinacolato) | Specific data not available. Expected to show 5 distinct signals with one large ¹JCF coupling. |
Note: The carbon attached to the boron atom often exhibits a broad signal or is not observed due to the quadrupolar nature of the boron nucleus. "d" denotes a doublet due to C-F coupling.
Table 3: ¹⁹F and ¹¹B NMR Spectroscopic Data
| Isomer | ¹⁹F Chemical Shift (δ) / ppm (vs. CFCl₃) | ¹¹B Chemical Shift (δ) / ppm |
| 2-Fluoro-3-(pinacolato) | ~ -70 to -90 | ~ 30 |
| 2-Fluoro-4-(pinacolato) | ~ -70 to -90 | ~ 30 |
| 2-Fluoro-5-(pinacolato) | ~ -70 to -90 | ~ 30 |
| 6-Fluoro-2-(pinacolato) | ~ -70 to -90 | ~ 30 |
Note: ¹⁹F NMR chemical shifts for fluoropyridines can vary but are expected in this general downfield region. ¹¹B NMR chemical shifts for boronic acid pinacol esters are typically observed around 30-35 ppm.
Table 4: Infrared (IR) Spectroscopic Data
| Isomer | Key Absorption Bands (cm⁻¹) |
| All isomers | ~2980 (C-H, alkyl), ~1600 (C=C, aromatic), ~1400-1300 (B-O stretch), ~1250 (C-F stretch) |
Note: The IR spectra of the isomers are expected to be very similar, with minor shifts in the fingerprint region that may aid in differentiation.
Table 5: Mass Spectrometry (MS) Data
| Isomer | Method | [M+H]⁺ (m/z) |
| All isomers | ESI | 224.1 |
Note: All isomers have the same molecular weight and are expected to show the same parent ion in mass spectrometry.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, 32 scans, and a relaxation delay of 1 s.
-
¹³C NMR Acquisition: Proton-decoupled spectra were acquired with a spectral width of 250 ppm, 1024 scans, and a relaxation delay of 2 s.
-
¹⁹F NMR Acquisition: Proton-decoupled spectra were acquired with a spectral width of 200 ppm, 128 scans, and a relaxation delay of 1 s. Chemical shifts were referenced to an external standard of CFCl₃.
-
¹¹B NMR Acquisition: Proton-decoupled spectra were acquired with a spectral width of 200 ppm, 512 scans, and a relaxation delay of 1 s.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with an ATR accessory.
-
Data Acquisition: Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added for each spectrum. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 0.1 mg/mL) was prepared in methanol.
-
Instrumentation: High-resolution mass spectra were obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Data was acquired in positive ion mode with a capillary voltage of 3.5 kV and a sampling cone voltage of 30 V.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the synthesis, analysis, and comparison of 2-Fluoropyridine-boronic acid pinacol ester isomers.
Conclusion
The differentiation of 2-Fluoropyridine-boronic acid pinacol ester isomers is readily achievable through a combination of standard spectroscopic techniques. While mass spectrometry and the pinacol ester signals in ¹H and ¹³C NMR are identical for all isomers, the chemical shifts and coupling patterns of the pyridine ring protons in ¹H NMR provide a definitive fingerprint for each isomer. Further confirmation can be obtained from ¹³C and ¹⁹F NMR spectroscopy. The experimental protocols and comparative data presented herein offer a valuable resource for researchers to ensure the quality and identity of these important synthetic intermediates.
Pinacol Esters vs. Boronic Acids for Fluorinated Pyridines: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules containing fluorinated pyridine scaffolds is paramount. The choice of organoboron reagent in Suzuki-Miyaura cross-coupling reactions is a critical determinant of success. This guide provides an objective comparison of pinacol esters and boronic acids for fluorinated pyridines, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent.
The introduction of fluorine into pyridine rings is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. However, the electron-withdrawing nature of fluorine presents challenges in subsequent synthetic transformations. Fluorinated pyridines, being electron-deficient, can be difficult coupling partners in Suzuki-Miyaura reactions. This guide focuses on the advantages of using pinacol esters over their corresponding boronic acids for these challenging substrates.
Enhanced Stability and Handling of Pinacol Esters
One of the most significant advantages of pinacol esters is their enhanced stability compared to boronic acids.[1] Boronic acids, particularly those with electron-withdrawing groups like fluorine on a pyridine ring, are susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source.[2] This decomposition can occur during storage, purification, and under the basic conditions often required for Suzuki-Miyaura coupling, leading to lower yields and the formation of undesired byproducts.[3]
Pinacol esters, by protecting the boronic acid moiety, offer greater resistance to hydrolytic and oxidative degradation.[4] This increased stability translates to longer shelf-life, easier handling and purification, and more consistent reactivity in cross-coupling reactions.[5] While boronic acids are sometimes considered more reactive, their instability, especially in the case of electron-deficient systems, can negate this potential advantage.[3]
Performance in Suzuki-Miyaura Cross-Coupling
The electron-deficient nature of fluorinated pyridines can impede the transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to lower reaction yields.[6] While direct, head-to-head quantitative comparisons of a specific fluorinated pyridine boronic acid and its corresponding pinacol ester under identical conditions are not abundant in the literature, data from related systems strongly suggests the superiority of the pinacol ester form for these challenging substrates.
A study by Rueda-Espinosa et al. on the Suzuki-Miyaura cross-coupling of various hetero(aryl) boronic acids and esters with pyridine-2-sulfonyl fluoride (PyFluor) provides valuable insights. The data demonstrates that even for non-fluorinated pyridyl systems, the pinacol esters can be effective coupling partners.
| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) |
| 3-Pyridylboronic acid pinacol ester | PyFluor | 2-(Pyridin-3-yl)pyridine | Modest |
| 4-Pyridylboronic acid pinacol ester | PyFluor | 2-(Pyridin-4-yl)pyridine | Modest |
| 4-Cyanophenylboronic acid | PyFluor | 2-(4-Cyanophenyl)pyridine | 35 |
| 4-Methoxyphenylboronic acid | PyFluor | 2-(4-Methoxyphenyl)pyridine | 66 |
| Data sourced from Rueda-Espinosa, J., et al. (2023).[7] |
The lower yield observed for the electron-deficient 4-cyanophenyl boronic acid is analogous to the expected reactivity of a fluorinated pyridine boronic acid.[6] The use of the more stable pinacol ester for the pyridyl substrates in this study highlights their utility in ensuring successful coupling, even if the yields are described as "modest" without specific percentages. The enhanced stability of the pinacol ester likely contributes to a more productive catalytic cycle by minimizing decomposition of the organoboron reagent.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a fluorinated pyridine boronic acid and its corresponding pinacol ester, as well as a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of 2-Fluoropyridine-3-boronic Acid
This protocol is adapted from established literature procedures for the synthesis of 2-fluoropyridine-3-boronic acid via a halogen-metal exchange followed by borylation.[8]
Materials:
-
2-Fluoropyridine
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Triisopropyl borate
-
Aqueous acid (e.g., HCl)
Procedure:
-
Dissolve 2-fluoropyridine in anhydrous THF and cool the solution to -75 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of LDA in THF to the cooled solution. Stir the mixture at -75 °C for 1 hour to facilitate the formation of 2-fluoro-3-lithiopyridine.
-
Add triisopropyl borate dropwise to the reaction mixture, maintaining the temperature at -75 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-fluoropyridine-3-boronic acid.
Synthesis of 2-Fluoropyridine-3-boronic Acid Pinacol Ester
This protocol describes the esterification of a boronic acid with pinacol.
Materials:
-
2-Fluoropyridine-3-boronic acid
-
Pinacol
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Magnesium sulfate, anhydrous
Procedure:
-
In a round-bottom flask, suspend 2-fluoropyridine-3-boronic acid, pinacol (1.0-1.2 equivalents), and anhydrous magnesium sulfate in the chosen anhydrous solvent.
-
Stir the mixture at room temperature under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude pinacol ester can often be used without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol can be adapted for the coupling of a fluorinated pyridine pinacol ester with an aryl halide.
Materials:
-
Fluorinated pyridine pinacol ester (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₃PO₄, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, fluorinated pyridine pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[7]
Logical Workflow for Reagent Selection
The decision to use a pinacol ester over a boronic acid for a fluorinated pyridine in a Suzuki-Miyaura coupling can be represented by the following logical workflow.
Caption: Reagent selection workflow for fluorinated pyridines.
Conclusion
For Suzuki-Miyaura cross-coupling reactions involving fluorinated pyridines, the use of pinacol esters offers significant advantages over their corresponding boronic acids. The enhanced stability of pinacol esters minimizes decomposition via protodeboronation, leading to more reliable and higher-yielding reactions. Furthermore, their ease of handling and purification streamlines the synthetic workflow. While boronic acids may appear to be more atom-economical, their inherent instability with electron-deficient systems like fluorinated pyridines makes the corresponding pinacol esters the superior choice for robust and reproducible synthesis in research and drug development.
References
A Comparative Guide to Catalysts for Fluorinated Pyridine Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals. The coupling of fluorinated pyridines presents unique challenges due to the electronic properties of the pyridine ring and the strength of the carbon-halogen or activated C-S bonds. The choice of catalyst is therefore critical for achieving high yields and reaction efficiency. This guide provides a comparative analysis of various palladium-based catalysts for the Suzuki coupling of an activated fluorinated pyridine substrate, supported by experimental data.
Catalyst Performance Comparison
The efficacy of a catalyst in the Suzuki-Miyaura coupling of fluorinated pyridines is highly dependent on the ligand, palladium source, and reaction conditions. A study by Rueda-Espinosa, et al. (2023) provides a clear comparison of various catalysts for the coupling of pyridine-2-sulfonyl fluoride (PyFluor) with 2-thiopheneboronic acid pinacol ester. The data below summarizes their findings on catalyst optimization.
Table 1: Comparison of Catalysts for the Suzuki Coupling of PyFluor and 2-Thiopheneboronic Acid Pinacol Ester.[1][2]
| Catalyst/Precursor | Ligand | Yield (%) |
| PdCl₂(dppf) | dppf | 39 |
| PdCl₂(dppe) | dppe | 12 |
| PdCl₂(dppp) | dppp | 12 |
| PdCl₂(dppb) | dppb | 16 |
| PdCl₂(dippf) | dippf | 10 |
| PdCl₂(dcypt) | dcypt | <5 |
| PdCl₂(dtbpf) | dtbpf | <5 |
| Pd(PPh₃)₄ | PPh₃ | 25 |
| Pd(PPh₃)₂Cl₂ | PPh₃ | 21 |
| NiCl₂(dppe) | dppe | <5 |
| NiCl₂(PCy₃)₂ | PCy₃ | <5 |
Reaction Conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), catalyst (0.03 mmol), Na₃PO₄ (0.9 mmol), in dioxane at 100 °C.
Based on this screening, Pd(dppf)Cl₂ was identified as the most effective catalyst for this transformation.[1][2]
Substrate Scope using Pd(dppf)Cl₂
With Pd(dppf)Cl₂ as the catalyst, the Suzuki coupling was extended to a variety of hetero(aryl) boronic acids and esters. The following table presents the yields obtained for these couplings with PyFluor.
Table 2: Suzuki Coupling of PyFluor with Various Boronic Esters and Acids using Pd(dppf)Cl₂.[1][2]
| Boronic Acid/Ester | Product | Yield (%) |
| 2-Thiopheneboronic acid pinacol ester | 2-(Thiophen-2-yl)pyridine | 74 |
| 2-Furanboronic acid pinacol ester | 2-(Furan-2-yl)pyridine | 89 |
| 3-Thiopheneboronic acid pinacol ester | 2-(Thiophen-3-yl)pyridine | 72 |
| 3-Furanboronic acid pinacol ester | 2-(Furan-3-yl)pyridine | 68 |
| 3-Pyridylboronic acid pinacol ester | 2,3'-Bipyridine | 48 |
| 4-Pyridylboronic acid pinacol ester | 2,4'-Bipyridine | 46 |
| 4-Cyanophenylboronic acid | 4-(Pyridin-2-yl)benzonitrile | 35 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 66 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of PyFluor.[1][2]
A 1-dram vial is charged with pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol, 1.0 equiv.), the corresponding boronic acid or ester (0.45 mmol, 1.5 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 0.1 equiv.), and Na₃PO₄ (0.9 mmol, 3.0 equiv.). Dioxane (0.8 mL) and water (0.2 mL) are added. The vial is capped and the reaction mixture is stirred at the indicated temperature (typically 65-100 °C) for a specified time. The yield is determined by ¹H NMR using an internal standard.
Visualizing the Process
To better understand the experimental and chemical processes, the following diagrams are provided.
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.
References
Safety Operating Guide
Proper Disposal of 2-Fluoropyridine-3-boronic acid pinacol ester: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Fluoropyridine-3-boronic acid pinacol ester. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
This compound, like other boronic acid derivatives, must be handled as hazardous waste. Under no circumstances should this chemical or its empty containers be disposed of in the regular trash or poured down the drain.[1][2][3] All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) program.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a certified chemical fume hood.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[3] |
| Body Protection | A fully fastened lab coat that covers the arms.[3] |
| Respiratory Protection | A dust mask or respirator should be used if there is a risk of generating dust. |
| Footwear | Closed-toe shoes are mandatory.[3] |
This data is compiled from general safety guidelines for handling boronic acid derivatives and related chemical compounds.[3]
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach from waste generation to final collection.
Waste Segregation and Collection
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound. Choose containers that are chemically compatible with the waste; plastic containers are often preferred to glass to minimize the risk of breakage.[1][4]
-
Labeling : All waste containers must be unequivocally labeled with the words "Hazardous Waste." The label must also include the full chemical name, "this compound," the quantity of waste, and the date of generation.[1][3] Do not use abbreviations or chemical formulas.[1]
Liquid Waste Disposal
-
Collection : Collect all solutions containing this compound, including reaction mixtures and solvent rinses, in a designated, leak-proof hazardous waste container with a secure screw-on cap.[4]
-
Container Management : Keep the waste container closed except when adding waste.[4][5] Store the container in a designated secondary containment bin or tray to capture any potential leaks.[4]
Solid Waste Disposal
-
Contaminated Materials : Any solid materials that have come into contact with this compound, such as gloves, weighing paper, and absorbent pads, are considered hazardous waste.[4]
-
Packaging : These materials should be collected in a designated, clearly labeled container. For items like gloves and paper towels, it is good practice to double-bag them in clear plastic bags to allow for visual inspection by waste management personnel.[4]
Disposal of Empty Containers
-
Decontamination : Empty containers that previously held this compound must be decontaminated before they can be disposed of as non-hazardous waste.[2][5]
-
Triple Rinsing : The standard procedure is to triple-rinse the container with a suitable solvent that can dissolve the chemical residue.[2][5]
-
Rinsate Collection : Crucially, all rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste. [2][5]
-
Final Disposal : Once triple-rinsed and air-dried, deface or remove the original label from the container.[2] It can then typically be disposed of in the regular trash or appropriate glass recycling bin, in accordance with your institution's policies.
Spill Management
-
Immediate Action : In the event of a spill, alert personnel in the immediate area.
-
Cleanup : Wearing appropriate PPE, clean up the spill immediately. For solid spills, use dry cleanup procedures to avoid generating dust. The spilled material should be carefully swept or vacuumed up and placed in a sealed, labeled container for disposal as hazardous waste.
-
Decontamination : Wash the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as solid hazardous waste.
Waste Storage and Pickup
-
Storage : Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area within your laboratory.
-
Segregation : Ensure that containers of this compound waste are segregated from incompatible materials, such as strong acids, bases, and oxidizing agents.[6]
-
Collection : Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[1][2]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling 2-Fluoropyridine-3-boronic acid pinacol ester
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Fluoropyridine-3-boronic acid pinacol ester. The following procedures are based on established best practices for handling boronic acid derivatives and aim to ensure the safety of researchers, scientists, and drug development professionals. It is imperative to consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
Immediate Safety and Hazard Information
This compound is an irritant and requires careful handling to prevent exposure. Based on data from closely related compounds, this chemical is classified as follows:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2]
All handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing. | To protect eyes from dust particles and splashes which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately upon contamination. | To prevent skin contact and potential irritation.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental spills and contact. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be used. | To prevent inhalation of dust particles and minimize the risk of respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood.
-
The work area should be clean and free of clutter.
-
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling :
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
Avoid all personal contact, including inhalation of dust or vapors.
-
-
Post-Handling :
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Remove any contaminated clothing immediately and wash it before reuse.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene (HDPE) or glass) and has a secure, leak-proof lid.
-
Do not mix this waste with other incompatible chemicals.
-
-
Container Management :
-
Keep the hazardous waste container closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Utilize secondary containment to prevent the spread of material in case of a leak.
-
-
Disposal of Contaminated Materials :
-
Any materials that have come into contact with the chemical, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.
-
-
Empty Container Disposal :
-
Empty containers that previously held the chemical should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the defaced, empty container may be disposed of as regular trash, depending on institutional policies.
-
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
